DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H67N8O8PSi |
|---|---|
Molecular Weight |
955.2 g/mol |
IUPAC Name |
N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/b52-31+/t40-,42?,43+,46-,66?/m1/s1 |
InChI Key |
RQXRLANMGPTUJP-GSIJBROZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Role of the TBDMS Protecting Group in RNA Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of ribonucleic acid (RNA) is a foundational technology. Unlike DNA synthesis, the presence of the 2'-hydroxyl group on the ribose sugar introduces significant chemical challenges, necessitating a robust protection strategy to ensure the fidelity and yield of the final oligonucleotide. The tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone of RNA synthesis, serving as a reliable protecting group for this reactive hydroxyl. This guide provides a comprehensive overview of its role, the associated chemical workflows, and detailed experimental protocols.
The Core Function of the 2'-O-TBDMS Group
The primary role of the TBDMS protecting group is to block the 2'-hydroxyl (2'-OH) of the ribonucleoside monomers used in solid-phase RNA synthesis.[1][2][3] This protection is critical for two main reasons:
-
Preventing Unwanted Side Reactions: The 2'-OH is a reactive nucleophile. Without protection, it could interfere with the standard 3'-to-5' phosphoramidite (B1245037) coupling chemistry, leading to the formation of branched oligonucleotides or unnatural 2'-5' phosphodiester linkages.[4]
-
Ensuring Chain Integrity: During the final deprotection steps, which typically involve strong basic conditions to remove protecting groups from the nucleobases and phosphate (B84403) backbone, an unprotected 2'-OH can attack the adjacent phosphodiester bond.[5][6] This leads to cleavage of the RNA chain and can also cause migration of the phosphate linkage from the 3' to the 2' position, compromising the integrity of the synthesized molecule.[5]
The TBDMS group provides the necessary stability to withstand the conditions of the synthesis cycle while being removable under specific, orthogonal conditions at the end of the process.[6]
The TBDMS Group in the Solid-Phase Synthesis Cycle
The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites follows a well-defined, four-step cycle for each nucleotide addition.[2][7] The TBDMS group's stability is essential throughout this process.
-
Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleotide, exposing the 5'-hydroxyl for the next coupling reaction. The TBDMS group is stable to the mild acidic conditions used in this step.[6]
-
Coupling: The 2'-TBDMS protected phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group.[2] Due to the steric bulk of the TBDMS group, this step is often more sluggish than in DNA synthesis.[8][9] To achieve high coupling efficiencies (>99%), more potent activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole are often used instead of the standard tetrazole.[1][10][11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. The TBDMS group remains intact during this step.[2]
-
Oxidation: The unstable phosphite (B83602) triester linkage is converted to a more stable pentavalent phosphotriester.[2] The TBDMS group is unaffected by the oxidizing agents used.
This four-step cycle is repeated until the desired RNA sequence is fully assembled.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. benchchem.com [benchchem.com]
- 3. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach [mdpi.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. glenresearch.com [glenresearch.com]
- 10. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite: Structure, Function, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a key building block in the chemical synthesis of RNA. This document details its molecular structure, the function of its constituent protecting groups, and its application in solid-phase oligonucleotide synthesis. Detailed experimental protocols and quantitative data are presented to assist researchers in its effective use.
Core Structure and Function
DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a protected ribonucleoside phosphoramidite (B1245037) derivative of guanosine, designed for incorporation into synthetic RNA oligonucleotides.[1][2] Its structure is engineered with several key protecting groups that ensure the stability and selective reactivity required for the stepwise, solid-phase synthesis of RNA.[1][2]
The primary function of this molecule is to serve as a monomeric unit in the automated synthesis of RNA, including therapeutic oligonucleotides like siRNA and antisense oligonucleotides, as well as RNA-DNA chimeras.[1][3] The protecting groups are crucial for preventing unwanted side reactions during the synthesis cycles and are removed in subsequent deprotection steps to yield the final RNA product.
Key Protecting Groups and Their Roles:
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-hydroxyl for coupling with the next phosphoramidite monomer.[1][2]
-
2'-O-tert-butyldimethylsilyl (TBDMS): The TBDMS group provides robust protection for the 2'-hydroxyl of the ribose.[1][2] This is critical in RNA synthesis to prevent isomerization and degradation of the growing oligonucleotide chain. The TBDMS group is stable to the acidic conditions used for DMT removal and the basic conditions of some deprotection steps.[1]
-
N2-dimethylformamidine (dmf): This group protects the exocyclic amine of the guanine (B1146940) base, preventing side reactions during phosphoramidite activation and coupling.[1][2]
-
3'-O-(2-cyanoethyl) (CE) N,N-diisopropylphosphoramidite: This moiety at the 3'-position is the reactive component that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[1][2] The cyanoethyl group protects the phosphate (B84403) backbone during synthesis and is removed during the final deprotection steps.
Below is a diagram illustrating the core structure of this compound, highlighting its key functional groups.
Caption: Chemical structure of this compound.
Quantitative Data and Specifications
The quality and purity of phosphoramidites are critical for the successful synthesis of high-fidelity oligonucleotides. The following table summarizes typical specifications for this compound.
| Parameter | Specification | Notes |
| Appearance | White to light yellow powder | Free from visible foreign matter.[2] |
| Molecular Formula | C₄₉H₆₇N₈O₈PSi | [2][4] |
| Molecular Weight | 955.16 g/mol | [2][4] |
| Purity (HPLC) | ≥98.0% | [2] |
| Purity (³¹P-NMR) | ≥99% | For analogous G-phosphoramidites. |
| Water Content (Karl Fischer) | ≤0.20% w/w | [2] |
| Coupling Time | 12 minutes recommended | Steric hindrance of the 2'-O-TBDMS group necessitates longer coupling times compared to DNA phosphoramidites.[2][5] |
| Storage Condition | -20°C | Store in a dry, inert atmosphere.[2] |
Experimental Protocols
The use of this compound in solid-phase RNA synthesis follows a cyclical four-step process for each nucleotide addition, followed by a final deprotection sequence.
Solid-Phase Synthesis Cycle
The synthesis is typically performed on an automated DNA/RNA synthesizer using a solid support, such as controlled pore glass (CPG). The following diagram outlines the key steps in each cycle.
Caption: Automated solid-phase RNA synthesis cycle.
Detailed Steps:
-
Detritylation: The cycle begins with the removal of the 5'-DMT group from the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the coupling reaction.
-
Coupling: The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[6] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of approximately 12 minutes is recommended to ensure high efficiency.[2]
-
Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are acetylated in a capping step. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable pentavalent phosphotriester. This is commonly done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Deprotection Protocol
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a multi-step process.
Caption: Post-synthesis deprotection and purification workflow.
Detailed Steps:
-
Cleavage and Base/Phosphate Deprotection: The oligonucleotide is first cleaved from the solid support, and the cyanoethyl phosphate protecting groups and the dmf base protecting group are removed. A common reagent for this step is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), typically incubated at 65°C for about 10 minutes.[7]
-
2'-O-TBDMS Group Removal: The TBDMS groups are removed in a separate step using a fluoride-containing reagent. A widely used method involves treatment with triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[7][8] This reaction is typically carried out at 65°C for 2.5 hours.[7]
-
Purification: The final deprotected RNA oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).[9]
Conclusion
This compound is a fundamental component in the chemical synthesis of RNA. A thorough understanding of its structure, the roles of its protecting groups, and the detailed protocols for its use are essential for researchers and professionals in the fields of molecular biology, drug development, and synthetic biology. The data and protocols presented in this guide are intended to facilitate the successful and efficient synthesis of high-quality RNA oligonucleotides for a wide range of applications.
References
- 1. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.hongene.com [shop.hongene.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - CD BioGlyco [bioglyco.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. kulturkaufhaus.de [kulturkaufhaus.de]
The Dimethylformamidine (dmf) Protecting Group on Guanosine Amidites: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and the successful synthesis of complex oligonucleotides. Among the various protecting groups for the exocyclic amine of guanosine (B1672433), the dimethylformamidine (dmf) group has emerged as a widely adopted standard, offering distinct advantages in modern solid-phase synthesis protocols. This technical guide provides a comprehensive overview of the dmf protecting group on guanosine amidites, detailing its chemical properties, applications, and the experimental protocols for its use.
Introduction to the dmf Protecting Group
In the phosphoramidite (B1245037) method of oligonucleotide synthesis, the exocyclic amino groups of adenine, guanine, and cytosine must be protected to prevent unwanted side reactions during the sequential addition of nucleotide monomers.[1][2] The ideal protecting group should be stable throughout the synthesis cycles but readily and completely removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide.
The dimethylformamidine (dmf) group is a labile protecting group used for the N2 exocyclic amine of guanosine. Its lability allows for significantly faster deprotection compared to traditional protecting groups like isobutyryl (iBu), making it particularly suitable for high-throughput synthesis and for oligonucleotides containing sensitive modifications.[3]
The structure of the dmf-protected deoxyguanosine (dG) phosphoramidite is shown below:
Caption: Structure of 5'-DMT-N2-dmf-2'-deoxyguanosine-3'-CE-phosphoramidite.
Advantages of the dmf Protecting Group
The primary advantage of the dmf group lies in its rapid deprotection kinetics. This feature is especially beneficial for:
-
High-throughput synthesis: Faster deprotection cycles increase the overall efficiency and throughput of oligonucleotide production.[3]
-
Synthesis of G-rich sequences: Incomplete deprotection is a common issue with G-rich oligonucleotides when using more stable protecting groups. The lability of dmf minimizes this problem, leading to higher purity of the final product.[3][4]
-
Compatibility with sensitive modifications: The milder deprotection conditions required for dmf are compatible with a wide range of sensitive moieties, such as dyes and other labels, that might be degraded under harsher conditions.[5]
-
Reduced depurination: The electron-donating nature of the dmf group offers some protection against depurination, a side reaction that can occur at guanosine residues during the acidic detritylation step of the synthesis cycle.[6]
Quantitative Data: Deprotection Conditions
The deprotection of dmf-protected guanosine is significantly faster than that of isobutyryl-protected guanosine (iBu-dG). The following tables summarize typical deprotection conditions.
Table 1: Deprotection of dmf-dG vs. iBu-dG with Ammonium Hydroxide (B78521)
| Protecting Group | Reagent | Temperature | Time for Complete Deprotection |
| dmf-dG | Concentrated NH₄OH | 55°C | 2 hours[3][4] |
| dmf-dG | Concentrated NH₄OH | 65°C | 1 hour[3][4] |
| dmf-dG | Concentrated NH₄OH | Room Temperature | 2 hours[7] |
| iBu-dG | Concentrated NH₄OH | 55°C | 16 hours[8] |
| iBu-dG | Concentrated NH₄OH | Room Temperature | 8 hours[7] |
Table 2: Ultra-Fast Deprotection using AMA (Ammonium Hydroxide/40% Methylamine 1:1)
| Protecting Group | Reagent | Temperature | Time for Complete Deprotection | Notes |
| dmf-dG | AMA | 65°C | 10 minutes[9] | Requires acetyl-protected dC (Ac-dC) to prevent transamination.[9] |
| iBu-dG | AMA | 65°C | 10 minutes[10] | Also compatible with the UltraFAST deprotection system.[10] |
It is important to note that while dmf is labile to amine-based reagents, it is remarkably resistant to sodium hydroxide solutions. Deprotection of dmf-dG with 0.4 M NaOH in MeOH/water can take over 72 hours at room temperature, whereas iBu-dG is deprotected in 17 hours under the same conditions.[11]
Experimental Protocols
Synthesis of N2-dmf-2'-deoxyguanosine
The introduction of the dmf protecting group onto the exocyclic amine of deoxyguanosine is a crucial step in preparing the phosphoramidite monomer.
Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Starting Material: Start with 2'-deoxyguanosine (B1662781).
-
Reagent: Use N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as the formylating agent.[7]
-
Solvent: Anhydrous dimethylformamide (DMF) is a suitable solvent.[12]
-
Reaction: a. Dissolve 2'-deoxyguanosine in anhydrous DMF. b. Add an excess of DMF-DMA to the solution. c. Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess reagents and solvent. b. The resulting residue is then purified, often by silica (B1680970) gel chromatography, to yield the N2-dmf-2'-deoxyguanosine.
The subsequent steps to create the final phosphoramidite involve the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the phosphitylation of the 3'-hydroxyl group.[13]
Oligonucleotide Synthesis Cycle with dmf-dG Amidite
The use of dmf-dG phosphoramidite in an automated DNA synthesizer follows the standard phosphoramidite cycle.
References
- 1. atdbio.com [atdbio.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. digital.csic.es [digital.csic.es]
- 8. scribd.com [scribd.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Chemical Properties and Stability of TBDMS-Protected Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and handling of tert-butyldimethylsilyl (TBDMS)-protected phosphoramidites, which are crucial reagents in the chemical synthesis of RNA and modified oligonucleotides. Understanding these characteristics is paramount for ensuring high-yield, high-purity synthesis of oligonucleotide-based therapeutics and research tools.
Chemical Properties of TBDMS-Protected Phosphoramidites
TBDMS-protected phosphoramidites are nucleoside monomers chemically modified to be suitable for solid-phase oligonucleotide synthesis. The key structural features include:
-
A nucleobase (Adenine, Guanine, Cytosine, or Uracil) with its exocyclic amines protected by labile groups (e.g., benzoyl, isobutyryl) to prevent side reactions.
-
A ribose sugar where the 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This bulky silyl (B83357) ether prevents the 2'-hydroxyl from participating in unwanted reactions during the synthesis cycle and protects the synthesized RNA chain from degradation under basic conditions.
-
A 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for chain elongation.
-
A 3'-phosphoramidite moiety, which is the reactive group that forms the internucleotide linkage upon activation. This group is typically a β-cyanoethyl N,N-diisopropylphosphoramidite.
The TBDMS group is a cornerstone of RNA synthesis due to its relative stability throughout the synthesis cycles and its selective removal under specific conditions. Its steric bulk, however, can influence coupling efficiency, a factor that will be discussed in the stability section.
Synthesis and Purification of TBDMS-Protected Phosphoramidites
The synthesis of TBDMS-protected phosphoramidites is a multi-step process that requires rigorous control of reaction conditions to ensure high purity.
General Synthesis Workflow
The synthesis generally proceeds as follows:
-
Protection of the 2'-Hydroxyl Group: The starting material, a 5'-DMT and base-protected ribonucleoside, is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole (B134444) or pyridine, to selectively silylate the 2'-hydroxyl group.
-
Phosphitylation: The 3'-hydroxyl group of the 2'-O-TBDMS protected nucleoside is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Purification: The resulting TBDMS-protected phosphoramidite (B1245037) is purified using silica (B1680970) gel chromatography to remove unreacted starting materials and byproducts. The purity of the final product is critical for successful oligonucleotide synthesis.
Experimental Protocol: Purification by Silica Gel Chromatography
Objective: To purify the crude TBDMS-protected phosphoramidite.
Materials:
-
Crude phosphoramidite product
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine (B128534) to prevent degradation on the silica)
-
Thin Layer Chromatography (TLC) plates
-
Flash chromatography apparatus
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity solvent mixture and pack the chromatography column.
-
Dissolve the crude phosphoramidite in a minimal amount of the appropriate solvent.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradually increasing gradient of the more polar solvent.
-
Collect fractions and monitor the separation using TLC, staining with an appropriate indicator (e.g., phosphomolybdic acid).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified phosphoramidite as a white foam.
-
Confirm purity by HPLC and 31P NMR.
Stability of TBDMS-Protected Phosphoramidites
The stability of TBDMS-protected phosphoramidites is a critical factor for their successful use in oligonucleotide synthesis. Degradation can occur during storage, in solution on the synthesizer, and during the coupling reaction.
Factors Affecting Stability
Several factors can influence the stability of these reagents:
-
Water Content: Phosphoramidites are highly sensitive to moisture. Water can hydrolyze the phosphoramidite group to an H-phosphonate, rendering it inactive for coupling.[1] Therefore, anhydrous conditions must be maintained during storage and handling.
-
Oxidation: The trivalent phosphorus of the phosphoramidite can be oxidized to a pentavalent phosphonate, which is also inactive in the coupling reaction. This can be catalyzed by trace metal impurities.[1]
-
Acidity: Acidic conditions can lead to the removal of the 5'-DMT protecting group. While this is a desired reaction during the deblocking step of synthesis, premature detritylation can lead to the formation of (n+1) oligomers.
-
Basicity: While the TBDMS group is generally stable to the basic conditions used for the removal of exocyclic amine protecting groups, prolonged exposure can lead to its premature removal, which can result in chain cleavage of the growing RNA molecule.
-
Temperature: Higher temperatures generally accelerate degradation pathways.
-
Activator: The choice of activator can influence the stability of the phosphoramidite in solution. More acidic activators can increase the rate of premature DMT removal.
-
Nucleobase: The nature of the nucleobase can also affect stability, with dG phosphoramidites being particularly susceptible to degradation in solution.[2]
Quantitative Stability Data
Table 1: Comparative Coupling Efficiency of TBDMS vs. TOM Protected Phosphoramidites for a 20-mer RNA Synthesis [3]
| Protecting Group | Crude Oligonucleotide Purity (%) |
| TBDMS | 77.6 |
| TOM | 80.1 |
Table 2: Extrapolated Crude Purity for a 100-mer RNA Synthesis [3]
| Protecting Group | Extrapolated Crude Purity (%) |
| TBDMS | 27 |
| TOM | 33 |
Table 3: Relative Stability of Silyl Ethers to Acidic and Basic Hydrolysis [4][5]
| Silyl Ether | Stability to Acidic Conditions | Stability to Basic Conditions |
| TMS | Lowest | Lowest |
| TES | Low | Low |
| TBDMS | Moderate | Moderate |
| TIPS | High | Highest |
| TBDPS | Highest | Moderate |
Note: Stability increases down the table for acidic conditions, while for basic conditions, TIPS is the most stable.
Storage and Handling
To maximize the shelf-life and performance of TBDMS-protected phosphoramidites, the following storage and handling procedures are recommended:
-
Storage: Store as a dry powder at -20°C under an inert atmosphere (argon or nitrogen).
-
In Solution: Prepare solutions in anhydrous acetonitrile (B52724) immediately before use. Minimize the time the phosphoramidite is in solution on the synthesizer. The use of molecular sieves in the solvent can help to reduce water content.[6]
-
Handling: Avoid exposure to moisture and air. Use dry solvents and reagents.
Analysis and Quality Control
Rigorous analysis is essential to ensure the purity and integrity of TBDMS-protected phosphoramidites.
Experimental Protocol: Purity Analysis by HPLC
Objective: To determine the purity of a TBDMS-protected phosphoramidite sample.
Materials:
-
Phosphoramidite sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Anhydrous acetonitrile for sample preparation
Procedure:
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile (e.g., 1.0 mg/mL).
-
Set up the HPLC system with a gradient elution program, for example, starting with a low percentage of Mobile Phase B and increasing to a high percentage over a set time.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
The phosphoramidite should elute as two peaks, representing the two diastereomers at the phosphorus center.
-
Calculate the purity by integrating the peak areas of the diastereomers and any impurity peaks.
Experimental Protocol: Analysis by 31P NMR
Objective: To assess the identity and purity of a TBDMS-protected phosphoramidite and to detect the presence of P(V) oxidation products.
Materials:
-
Phosphoramidite sample
-
NMR spectrometer
-
Deuterated solvent (e.g., CDCl3 or CD3CN) containing a small amount of triethylamine to prevent degradation.
-
5% H3PO4 in D2O as an external standard.
Procedure:
-
Prepare the sample by dissolving the phosphoramidite in the deuterated solvent in an NMR tube.
-
Acquire a proton-decoupled 31P NMR spectrum.
-
The phosphoramidite should appear as two singlets in the region of 140-155 ppm.
-
Oxidized P(V) impurities will appear in the region of -25 to 99 ppm.
-
Integrate the signals to determine the relative amounts of the P(III) phosphoramidite and any P(V) impurities.
References
- 1. reddit.com [reddit.com]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Guide to Oligonucleotides: A Deep Dive into DNA and RNA Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic biology and therapeutics, the chemical synthesis of oligonucleotides is a foundational process. The phosphoramidite (B1245037) method, a robust and automatable chemistry, stands as the gold standard for constructing custom sequences of both DNA and RNA. While the underlying four-step cycle is common to both, the seemingly minor difference in their sugar moieties—the presence of a single hydroxyl group at the 2' position of the ribose in RNA—introduces significant chemical challenges and necessitates distinct strategic approaches. This technical guide provides an in-depth exploration of the key differences between DNA and RNA phosphoramidite chemistry, offering practical data, detailed protocols, and visual workflows to inform research and development.
The Core Chemical Difference: The 2'-Hydroxyl Group
The fundamental distinction between deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) lies in the sugar component of their nucleotide building blocks. DNA contains 2'-deoxyribose, which lacks a hydroxyl group at the 2' position of the sugar ring. In contrast, RNA contains ribose, which possesses a hydroxyl group at this 2' position.
This 2'-hydroxyl group in RNA is a reactive nucleophile. During the automated synthesis cycle, which involves a series of chemical reactions under both acidic and basic conditions, this unprotected hydroxyl group can cause two major problems:
-
Phosphodiester Bond Cleavage: The 2'-hydroxyl can attack the adjacent phosphorus atom in the phosphodiester backbone, leading to cleavage of the RNA chain.[1]
-
Phosphate (B84403) Migration: The phosphodiester linkage can migrate between the 2' and 3' positions, resulting in a mixture of 2'-5' and the natural 3'-5' linkages, compromising the structural and functional integrity of the RNA molecule.[1]
To enable successful RNA synthesis, this reactive group must be "protected" throughout the chain elongation process. This single requirement is the primary driver for all the major differences in reagents, reaction kinetics, and deprotection strategies between DNA and RNA synthesis.
Phosphoramidite Monomers: A Tale of Two Structures
The building blocks for solid-phase synthesis are nucleoside phosphoramidites. These are nucleosides that have been modified with key protecting groups to control reactivity.
-
5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each synthesis cycle to allow the addition of the next nucleotide.[]
-
Exocyclic Amines (on A, C, G): Protected by base-labile groups (e.g., benzoyl, acetyl) to prevent side reactions.[3]
-
3'-Phosphorus Group: A reactive phosphoramidite moiety that, when activated, couples with the free 5'-hydroxyl of the growing chain. This group is stabilized by a base-labile cyanoethyl group.[4]
The critical difference lies in the ribose sugar of the RNA phosphoramidite, which requires an additional protecting group on the 2'-hydroxyl. The most common choice is the bulky tert-butyldimethylsilyl (TBDMS) group, which is stable to the conditions of the synthesis cycle but can be removed later using a fluoride-based reagent.[5]
The Solid-Phase Synthesis Cycle
Both DNA and RNA oligonucleotides are built on a solid support (e.g., controlled pore glass, CPG) in the 3' to 5' direction using a repeated four-step cycle.[]
-
Deblocking (Detritylation): An acid (e.g., 3% trichloroacetic acid in dichloromethane) is used to remove the DMT group from the 5'-hydroxyl of the support-bound nucleoside, exposing it for the next reaction.[7]
-
Coupling: The next phosphoramidite monomer is activated by a weak acid (e.g., 5-ethylthio-1H-tetrazole, ETT) and reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are permanently blocked by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole.[8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester backbone using an oxidizing agent, typically an iodine solution.[7]
This cycle is repeated until the desired sequence is assembled.
Key Differences in Synthesis Parameters
The presence of the bulky 2'-TBDMS protecting group in RNA phosphoramidites significantly impacts the synthesis cycle, primarily by introducing steric hindrance. This necessitates adjustments to reaction conditions compared to DNA synthesis.[1][5]
| Parameter | DNA Synthesis | RNA Synthesis | Rationale |
| Avg. Coupling Efficiency | >99%[8] | 97-99% | The bulky 2'-TBDMS group in RNA phosphoramidites sterically hinders the coupling reaction, making it less efficient than for DNA.[5][9] |
| Typical Coupling Time | 30 - 60 seconds[7] | 3 - 6 minutes[1][10] | A longer reaction time is required to achieve acceptable coupling efficiency and compensate for the steric hindrance of the 2'-protecting group. |
| Activator | 1H-Tetrazole, ETT | ETT, 5-Benzylthio-1H-tetrazole (BTT) | More potent activators like ETT or BTT are often used in RNA synthesis to enhance the reaction rate and overcome the slower kinetics.[10][11] |
| Capping Reagent | Acetic Anhydride | tert-Butylphenoxyacetic Anhydride | A different capping reagent is sometimes used in RNA synthesis to prevent potential side reactions (acyl exchange) at the protected base amines.[1] |
| Deprotection Strategy | Single-step (Ammonia-based) | Multi-step (Ammonia-based, then Fluoride) | RNA requires a separate step to remove the 2'-OH protecting group after the initial cleavage and base/phosphate deprotection.[12] |
Cleavage and Deprotection: Divergent Pathways
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. Here, the chemistries for DNA and RNA diverge dramatically.
DNA Deprotection: This is a relatively straightforward, single-stage process. A strong base, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA), is used to simultaneously cleave the oligo from the support, remove the cyanoethyl phosphate protecting groups, and remove the protecting groups from the nucleobases.[13] "UltraFAST" protocols can complete this process in as little as 10-15 minutes at elevated temperatures.[12]
RNA Deprotection: This is a more delicate, two-stage process designed to prevent degradation of the RNA backbone.[12]
-
Cleavage and Base/Phosphate Deprotection: Milder basic conditions are used, such as a mixture of ammonium hydroxide and ethanol, or AMA at a controlled temperature.[12][13] These conditions are strong enough to cleave the oligo and deprotect the bases and phosphates but leave the 2'-TBDMS group intact, thus safeguarding the RNA chain.
-
2'-Hydroxyl Deprotection: After the initial deprotection and removal of the basic solution, a fluoride (B91410) source is used to specifically remove the silyl (B83357) (e.g., TBDMS) protecting groups from the 2'-hydroxyl positions. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrogen fluoride (TEA·3HF) are common.[14] This step can take from 1.5 to 24 hours depending on the specific reagent and conditions.[14]
Experimental Protocols
The following are generalized protocols for standard solid-phase oligonucleotide synthesis. Note: Instrument-specific parameters, reagent concentrations, and timings should be optimized based on the synthesizer, scale, and specific sequence.
Protocol 1: Standard DNA Oligonucleotide Synthesis (1 µmol Scale)
Reagents:
-
Deblocking: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Phosphoramidites: 0.1 M solutions of dA(Bz), dC(Bz), dG(iBu), T phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping A: Acetic Anhydride/Pyridine/THF.
-
Capping B: 16% N-Methylimidazole in THF.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Wash Solvent: Anhydrous Acetonitrile.
-
Cleavage/Deprotection: Concentrated Ammonium Hydroxide / 40% Methylamine (1:1, v/v) (AMA).
Methodology (Automated Synthesizer Cycle):
-
Setup: Install the appropriate 3'-nucleoside-loaded CPG column on the synthesizer. Prime all reagent lines.
-
Initial Deblocking: Remove the DMT group from the CPG-bound nucleoside.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking: Deliver Deblocking solution to the column to remove the 5'-DMT group (approx. 60 sec). Wash with acetonitrile. b. Coupling: Simultaneously deliver the appropriate Phosphoramidite solution and Activator solution to the column (approx. 45-60 sec). Wash with acetonitrile. c. Capping: Deliver a mixture of Capping A and Capping B to the column to block unreacted sites (approx. 30 sec). Wash with acetonitrile. d. Oxidation: Deliver Oxidizer solution to the column to stabilize the phosphite linkage (approx. 30 sec). Wash with acetonitrile.
-
Final Deblocking: The final cycle can be programmed to leave the 5'-DMT group on for purification purposes ("DMT-on") or remove it ("DMT-off").
-
Cleavage and Deprotection: a. Remove the column from the synthesizer and transfer the CPG support to a 2 mL screw-cap vial. b. Add 1 mL of AMA solution. Seal the vial tightly. c. Heat at 65°C for 10-15 minutes. d. Cool to room temperature. Transfer the supernatant to a new tube and dry the sample (e.g., via vacuum centrifugation). e. Resuspend the crude oligonucleotide in water for purification.
Protocol 2: Standard RNA Oligonucleotide Synthesis (1 µmol Scale, 2'-TBDMS)
Reagents:
-
Deblocking: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A(Bz), C(Ac), G(iBu), U phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping A/B: As per DNA protocol.
-
Oxidizer: As per DNA protocol.
-
Wash Solvent: Anhydrous Acetonitrile.
-
Cleavage/Base Deprotection: Concentrated Ammonium Hydroxide / 40% Methylamine (1:1, v/v) (AMA).
-
2'-OH Deprotection: Triethylamine trihydrogen fluoride (TEA·3HF) / N-Methyl-2-pyrrolidone (NMP) / Triethylamine.
Methodology (Automated Synthesizer Cycle):
-
Setup: As per DNA protocol.
-
Initial Deblocking: As per DNA protocol.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking: (approx. 60 sec). Wash with acetonitrile. b. Coupling: (approx. 5-6 minutes). Wash with acetonitrile. c. Capping: (approx. 30 sec). Wash with acetonitrile. d. Oxidation: (approx. 30 sec). Wash with acetonitrile.
-
Final Deblocking: The final cycle is typically performed "DMT-on".
-
Two-Stage Cleavage and Deprotection: a. Stage 1 (Cleavage & Base/Phosphate Deprotection): i. Transfer CPG to a 2 mL screw-cap vial. ii. Add 1 mL of AMA solution. Seal tightly. iii. Heat at 65°C for 15 minutes.[12] iv. Cool to room temperature. Transfer the supernatant to a new tube and dry completely. b. Stage 2 (2'-OH Deprotection): i. To the dried residue, add 250 µL of a premixed solution of TEA·3HF/NMP/TEA.[14] ii. Seal the vial and heat at 65°C for 1.5 hours.[14] iii. Quench the reaction and precipitate the oligonucleotide (e.g., using n-butanol). iv. Pellet the RNA, wash, and dry. v. Resuspend the crude RNA oligonucleotide in buffer for purification.
Conclusion
While rooted in the same fundamental phosphoramidite chemistry, the synthesis of DNA and RNA are distinct disciplines. The presence of the 2'-hydroxyl group in RNA necessitates a cascade of strategic modifications, from the design of the phosphoramidite monomers themselves to extended coupling times and a significantly more complex, multi-stage deprotection protocol. For researchers in drug development and molecular biology, understanding these core chemical differences is paramount for troubleshooting syntheses, optimizing yields, and ensuring the production of high-fidelity oligonucleotides for critical downstream applications.
References
- 1. atdbio.com [atdbio.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. twistbioscience.com [twistbioscience.com]
- 5. News - The difference between DNA and RNA synthesis [honyabio.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. benchchem.com [benchchem.com]
- 11. kulturkaufhaus.de [kulturkaufhaus.de]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. academic.oup.com [academic.oup.com]
Function of the cyanoethyl group in phosphoramidite chemistry
An In-depth Technical Guide on the Core Function of the Cyanoethyl Group in Phosphoramidite (B1245037) Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a vast array of applications, including diagnostics, therapeutics (e.g., antisense oligonucleotides, siRNA), and synthetic biology. The phosphoramidite method has become the gold standard for this process due to its high efficiency and amenability to automation.[1] A key feature of this methodology is the strategic use of protecting groups to ensure the specific and controlled formation of the desired phosphodiester linkages. Among these, the 2-cyanoethyl group plays a critical and indispensable role in protecting the phosphate (B84403) backbone during synthesis.[2][3] This technical guide provides an in-depth exploration of the function of the cyanoethyl group, its mechanism of removal, and the associated experimental protocols.
The Role of the Cyanoethyl Protecting Group
During each cycle of oligonucleotide synthesis, a phosphoramidite monomer is coupled to the growing oligonucleotide chain. The resulting phosphite (B83602) triester is unstable and susceptible to undesired side reactions in the acidic conditions of the subsequent detritylation step.[4] To prevent these unwanted reactions, the phosphite triester is oxidized to a more stable phosphate triester. The 2-cyanoethyl group serves as a protecting group for this newly formed phosphate linkage, ensuring its integrity throughout the subsequent synthesis cycles.[4]
The Phosphoramidite Synthesis Cycle: A Logical Workflow
The synthesis of oligonucleotides via the phosphoramidite method is a cyclic process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The following diagram illustrates the logical workflow of this process.
Mechanism of Cyanoethyl Group Removal: β-Elimination
The removal of the cyanoethyl protecting group is a critical step in the final deprotection of the synthetic oligonucleotide. This process is achieved through a base-catalyzed β-elimination reaction.[4] The electron-withdrawing nature of the cyano group makes the protons on the adjacent carbon (the β-carbon) acidic.[4] A base, typically ammonium (B1175870) hydroxide (B78521) or a stronger organic base, abstracts a proton from the β-carbon, leading to the formation of a carbanion. This is followed by the elimination of the phosphate group and the formation of acrylonitrile (B1666552) as a byproduct.[4]
The following diagram illustrates the mechanism of β-elimination for the removal of the cyanoethyl group.
Side Reaction: Cyanoethylation of Nucleobases
A significant consideration during the deprotection step is the potential for the acrylonitrile byproduct to act as a Michael acceptor and react with the exocyclic amino groups of the nucleobases, particularly thymine.[4] This results in the formation of cyanoethyl adducts, which are undesirable impurities.[4][5] The extent of this side reaction can be influenced by the deprotection conditions, such as the choice of base, temperature, and time.
To mitigate this issue, several strategies have been developed, including:
-
Two-step deprotection: The cyanoethyl groups are removed while the oligonucleotide is still on the solid support, allowing the acrylonitrile to be washed away before the nucleobase protecting groups are removed.[6]
-
Use of alternative protecting groups: Protecting groups that do not generate reactive byproducts upon cleavage have been explored.[5]
-
Use of scavengers: Reagents that can react with and neutralize the acrylonitrile byproduct can be added to the deprotection solution.
Experimental Protocols for Cyanoethyl Group Deprotection
The choice of deprotection protocol depends on the stability of the nucleobases and any modifications present in the oligonucleotide. The following are detailed methodologies for common deprotection procedures.
Standard Deprotection with Ammonium Hydroxide
This is the most traditional method for the deprotection of standard DNA oligonucleotides.
Protocol:
-
Cleavage from Solid Support and Phosphate Deprotection:
-
Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphate backbone.
-
-
Base Deprotection:
-
Work-up:
-
After cooling, evaporate the ammonium hydroxide to dryness.
-
Resuspend the oligonucleotide in nuclease-free water for quantification and downstream applications.
-
UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)
This method significantly reduces the deprotection time and is suitable for many standard and modified oligonucleotides.[7][8]
Protocol:
-
Preparation of AMA Reagent:
-
Mix equal volumes of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (B109427) (40%).[7]
-
-
Cleavage and Deprotection:
-
Work-up:
-
Evaporate the AMA solution to dryness.
-
Resuspend the oligonucleotide in nuclease-free water.
-
Note: Acetyl-protected dC (Ac-dC) must be used in the synthesis to avoid base modification when using AMA.[7][8]
Deprotection with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
DBU is a non-nucleophilic base that can be used for the selective removal of the cyanoethyl group, often as part of a two-step deprotection strategy for sensitive oligonucleotides.[1][9]
Protocol for Selective Cyanoethyl Group Removal:
-
DBU Treatment:
-
Prepare a solution of 10% DBU in anhydrous acetonitrile (B52724).
-
Pass the DBU solution through the column containing the solid support-bound oligonucleotide for approximately 1-2 minutes.[1]
-
-
Washing:
-
Wash the solid support thoroughly with acetonitrile to remove the DBU and acrylonitrile.
-
-
Subsequent Deprotection:
-
Proceed with the cleavage from the support and deprotection of the nucleobases using an appropriate method (e.g., ammonium hydroxide under milder conditions).
-
Quantitative Data on Deprotection Conditions
The following table summarizes various deprotection conditions for the removal of the cyanoethyl group and other protecting groups, providing a comparative overview for researchers.
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Concentrated NH₄OH | 55 | 8-17 hours | Standard conditions for DNA.[2] |
| Concentrated NH₄OH | Room Temp | 1-2 hours | For cleavage and phosphate deprotection only. |
| AMA (1:1 NH₄OH/MeNH₂) | 65 | 10-15 min | "UltraFAST" deprotection. Requires Ac-dC.[7][8] |
| DBU (10% in ACN) | Room Temp | 1-2 min | For selective removal of cyanoethyl groups.[1] |
| K₂CO₃ (0.05M in MeOH) | Room Temp | 4 hours | "UltraMILD" conditions for sensitive modifications.[7] |
| tert-Butylamine/water (1:3) | 60 | 6 hours | For sensitive dyes and modifications.[7] |
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for oligonucleotide deprotection.
Conclusion
The 2-cyanoethyl group is a cornerstone of modern phosphoramidite chemistry, providing robust protection for the phosphate backbone during oligonucleotide synthesis while allowing for efficient removal under basic conditions. Understanding the mechanism of its removal via β-elimination, the potential for side reactions, and the various experimental protocols for deprotection is crucial for any researcher involved in the synthesis of oligonucleotides. The choice of deprotection strategy must be carefully considered based on the specific requirements of the oligonucleotide, including its sequence, length, and the presence of any sensitive modifications. By following the detailed protocols and considering the quantitative data presented, researchers can ensure the successful deprotection and purification of high-quality oligonucleotides for their downstream applications.
References
- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 5. scribd.com [scribd.com]
- 6. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Synthesis: A Technical Guide to Protecting Groups in Nucleic Acid Production
For Researchers, Scientists, and Drug Development Professionals
The precise chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. The success of this intricate process hinges on the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. This guide provides an in-depth exploration of the basic principles of these critical molecular guardians, detailing their application, the quantitative aspects of their removal, and the experimental protocols for their use in the now-ubiquitous phosphoramidite (B1245037) method of solid-phase nucleic acid synthesis.
The Why and How of Protection: Core Principles
Oligonucleotide synthesis is a stepwise addition of nucleotide monomers to a growing chain. Each nucleotide building block, a phosphoramidite, has several reactive sites: the 5'-hydroxyl group, the 3'-hydroxyl group, the exocyclic amino groups on the nucleobases (adenine, guanine (B1146940), and cytosine), and the phosphate (B84403) group. To ensure the formation of the correct phosphodiester linkage at each step, all other reactive sites must be reversibly blocked.[1][2][3]
The ideal protecting group strategy adheres to the principle of orthogonality , where each class of protecting group can be removed under specific conditions without affecting the others. This allows for a controlled and sequential deprotection process, culminating in the final, functional oligonucleotide.[4]
The Cast of Characters: Key Protecting Groups in Oligonucleotide Synthesis
The strategic selection of protecting groups is paramount for a successful synthesis. Below is a detailed overview of the most common protecting groups employed for each critical functional group.
The 5'-Hydroxyl Guardian: Dimethoxytrityl (DMT)
The 5'-hydroxyl group of the incoming phosphoramidite is protected by the acid-labile 4,4'-dimethoxytrityl (DMT) group.[4][5] Its bulkiness also provides a convenient handle for purification, as "DMT-on" purification allows for the separation of the full-length product from shorter, "failure" sequences.[2]
Deprotection: The DMT group is removed at the beginning of each synthesis cycle by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[6][7] This deprotection is rapid, but prolonged exposure to acid can lead to depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, which is a significant source of impurities.[8]
The Nucleobase Shields: Acyl Protecting Groups
The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (G) are nucleophilic and must be protected to prevent side reactions during the coupling step. Thymine (T) and uracil (B121893) (U) do not have exocyclic amino groups and therefore do not require protection.[9] The most common protecting groups are base-labile acyl groups.
-
Standard Protection:
-
Adenine (A): Benzoyl (Bz)
-
Cytosine (C): Benzoyl (Bz) or Acetyl (Ac)
-
Guanine (G): Isobutyryl (iBu)
-
-
"Mild" and "UltraMild" Protection: For the synthesis of oligonucleotides containing sensitive modifications that cannot withstand harsh deprotection conditions, more labile protecting groups are employed.[2]
-
Adenine (A): Phenoxyacetyl (Pac)
-
Guanine (G): 4-isopropyl-phenoxyacetyl (iPr-Pac) or dimethylformamidine (dmf)
-
Cytosine (C): Acetyl (Ac) is compatible with both standard and mild deprotection strategies.[2]
-
The choice of nucleobase protecting groups dictates the final deprotection strategy.
The Phosphate Backbone Protector: β-Cyanoethyl Group
The phosphoramidite moiety itself contains a protecting group on the phosphorus atom, typically a β-cyanoethyl group . This group is stable throughout the synthesis cycle but is readily removed by β-elimination under basic conditions during the final deprotection step.[7][10]
The Engine of Synthesis: The Phosphoramidite Cycle
Solid-phase oligonucleotide synthesis is an automated, cyclical process. Each cycle consists of four key steps, resulting in the addition of one nucleotide to the growing chain.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. scribd.com [scribd.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block in the chemical synthesis of RNA. The document details its chemical properties, a comprehensive experimental protocol for its use in solid-phase oligonucleotide synthesis, and a visual representation of the synthesis workflow.
Compound Data
This compound is a protected ribonucleoside phosphoramidite (B1245037) essential for the automated synthesis of RNA oligonucleotides. The protecting groups are strategically placed to ensure the correct sequence is assembled on a solid support. The 5'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, the dimethylformamidyl (dmf) group protects the exocyclic amine of the guanine (B1146940) base, and the cyanoethyl (CE) group protects the phosphite (B83602) triester.[1]
| Property | Value |
| CAS Number | 149559-87-5[1][2][3][] |
| Molecular Formula | C₄₉H₆₇N₈O₈PSi[2][3] |
| Molecular Weight | 955.16 g/mol [2][3] |
| Appearance | White to light yellow powder[1] |
| Purity | ≥98.0% (HPLC)[1] |
| Storage | -20°C in a dry, inert atmosphere[1] |
Experimental Protocol: Solid-Phase RNA Synthesis
The following protocol outlines the key steps for the incorporation of this compound into an RNA oligonucleotide using an automated solid-phase synthesizer. This process involves a repeated four-step cycle for each nucleotide addition.[5][6]
Materials and Reagents:
-
This compound and other required RNA phosphoramidites (A, C, U)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solutions (e.g., a mixture of concentrated aqueous ammonia (B1221849) and methylamine)
-
2'-O-silyl deprotection reagent (e.g., triethylamine (B128534) trihydrofluoride in N-methylpyrrolidinone)
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
Procedure:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the phosphoramidite solutions and other reagents on the automated DNA/RNA synthesizer.
-
Pack a synthesis column with the CPG solid support.
-
-
Synthesis Cycle: The following four steps are repeated for each nucleotide addition until the desired sequence is assembled.
-
Step 1: Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support using the deblocking solution.[5] This exposes the 5'-hydroxyl for the subsequent coupling reaction. The orange color of the resulting trityl cation can be monitored to assess coupling efficiency.
-
Step 2: Coupling: The this compound is activated by the activator solution and then coupled to the deblocked 5'-hydroxyl group of the growing oligonucleotide chain.[5] This reaction forms a phosphite triester linkage.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution.[5] This prevents the formation of deletion mutants (sequences missing a nucleotide).
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.[5]
-
-
Final Deblocking: After the final nucleotide has been added, the terminal 5'-DMT group is typically left on ("DMT-on") to aid in purification.
-
Cleavage and Deprotection:
-
The synthesis column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the solid support, and the cyanoethyl and base protecting groups (including the dmf group on guanine) are removed by incubation with the cleavage and deprotection solution.
-
The 2'-O-TBDMS groups are removed by treatment with a fluoride-containing reagent.
-
-
Purification and Analysis:
-
The crude oligonucleotide is purified, often by reversed-phase HPLC, taking advantage of the hydrophobicity of the DMT group.
-
After purification, the DMT group is removed with an acidic solution.
-
The final product is desalted and its purity is confirmed by methods such as HPLC and mass spectrometry.
-
Workflow Visualization
The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using phosphoramidite chemistry.
Caption: The four-step cycle of solid-phase RNA synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Using DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Oligonucleotide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a critical building block in the chemical synthesis of RNA oligonucleotides. This document provides a detailed protocol for its use in solid-phase RNA synthesis, leveraging the well-established phosphoramidite (B1245037) chemistry. The protocol outlines the standard four-step synthesis cycle—detritylation, coupling, capping, and oxidation—and the subsequent deprotection and purification steps. The use of the tert-butyldimethylsilyl (TBDMS) group for the 2'-hydroxyl protection of the ribose is a widely adopted and robust strategy.[1] The dimethylformamidine (dmf) protecting group on the guanine (B1146940) base facilitates rapid deprotection, making it advantageous for synthesizing sensitive or complex RNA sequences.[2][3]
Key Protecting Groups
The successful synthesis of RNA oligonucleotides relies on a series of orthogonal protecting groups that are selectively removed at different stages of the process.
| Protecting Group | Abbreviation | Location | Function |
| Dimethoxytrityl | DMT | 5'-Hydroxyl | Protects the 5'-hydroxyl group during synthesis and is removed at the beginning of each cycle to allow for chain elongation.[4] |
| tert-Butyldimethylsilyl | TBDMS | 2'-Hydroxyl | Protects the 2'-hydroxyl group of the ribose, preventing unwanted side reactions and isomerization during synthesis.[1][5] |
| Dimethylformamidine | dmf | N2 of Guanine | Protects the exocyclic amine of guanine and allows for rapid deprotection under mild basic conditions.[3] |
| β-Cyanoethyl | CE | Phosphate (B84403) | Protects the phosphite (B83602) triester intermediate during the coupling reaction. |
Solid-Phase RNA Synthesis Workflow
The synthesis of RNA oligonucleotides on a solid support follows a cyclical four-step process for each nucleotide addition.[1]
Caption: Automated solid-phase RNA synthesis workflow.
Experimental Protocols
Reagent Preparation
Proper preparation of anhydrous reagents is critical for achieving high coupling efficiencies.
| Reagent | Composition | Concentration |
| Phosphoramidite Solution | This compound in anhydrous acetonitrile (B52724) | 0.1 M |
| Activator Solution | 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile | 0.25 - 0.3 M[3][6] |
| Deblocking Solution | 3% Trichloroacetic acid (TCA) in anhydrous dichloromethane (B109758) (DCM) | 3% (w/v)[6] |
| Capping Solution A | Acetic anhydride/2,6-lutidine/THF | 1:1:8 (v/v/v)[6] |
| Capping Solution B | 16% N-Methylimidazole in THF | 16% (v/v)[6] |
| Oxidation Solution | Iodine in THF/Pyridine/Water | 0.02 M[6] |
Automated Solid-Phase Synthesis Cycle (1 µmol scale)
This cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
-
Detritylation (Deblocking):
-
The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleotide.
-
The support is then washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the liberated DMT cation.[6]
-
-
Coupling:
-
The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[6]
-
A coupling time of 3-6 minutes is recommended when using BTT as the activator.[3][6] The steric hindrance of the 2'-TBDMS group necessitates a longer coupling time compared to DNA synthesis.[3][5]
-
-
Capping:
-
To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are acetylated.
-
Capping solutions A and B are delivered to the column.[6]
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the oxidation solution.[6]
-
The support is then washed with anhydrous acetonitrile before initiating the next cycle.
-
Cleavage and Deprotection
A two-step deprotection process is required to remove all protecting groups and cleave the RNA from the solid support.
Step 1: Cleavage and Base/Phosphate Deprotection
This step removes the dmf, other base protecting groups, and the cyanoethyl groups from the phosphate backbone, and cleaves the oligonucleotide from the solid support. The use of AMA (Ammonium Hydroxide/Methylamine) is recommended for rapid deprotection of the dmf group.[3]
-
Transfer the solid support from the synthesis column to a screw-top vial.
-
Add a 1:1 mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA). For a 1 µmol synthesis, use 1.5-2 mL of the solution.[7][8]
-
Seal the vial tightly and heat at 65°C for 10-20 minutes.[3][9]
-
Cool the vial, then transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Step 2: 2'-O-TBDMS Group Removal
The silyl (B83357) protecting groups are removed using a fluoride (B91410) reagent. Triethylamine (B128534) tris(hydrofluoride) (TEA·3HF) is a reliable reagent for this step.[7]
-
To the dried RNA pellet, add a solution of TEA·3HF in N-methylpyrrolidone (NMP) and triethylamine (TEA) or in DMSO. A common mixture is prepared by combining 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.[10] Alternatively, dissolve the RNA in 115 µL of anhydrous DMSO, add 60 µL of TEA, and then add 75 µL of TEA·3HF.[8]
-
Cool the reaction and quench by adding a suitable buffer or by proceeding directly to purification.
Purification
Purification of the final RNA oligonucleotide is essential to remove truncated sequences and other impurities.[11] High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity RNA.[12] Both anion-exchange and reversed-phase HPLC can be used, either alone or in combination, depending on the required purity.[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inadequate drying of acetonitrile or other reagents.- Degraded phosphoramidite or activator.- Insufficient coupling time. | - Use fresh, anhydrous acetonitrile (≤ 20 ppm water).[13]- Use freshly prepared phosphoramidite and activator solutions.- Increase coupling time to 6-12 minutes, especially for sterically hindered couplings.[3] |
| Truncated Sequences (n-1) | - Incomplete capping.- Inefficient coupling. | - Ensure capping reagents are fresh and delivered efficiently.- Optimize coupling conditions as described above. |
| Degraded RNA after Deprotection | - Premature removal of TBDMS groups during base deprotection.- RNase contamination. | - Use the recommended AMA or ethanolic ammonia/methylamine mixture for the initial deprotection to suppress TBDMS removal.[3][7]- Maintain an RNase-free environment throughout the deprotection and purification process.[10] |
Quantitative Data Summary
Coupling Efficiency and Time
| Activator | Concentration | Recommended Coupling Time | Expected Coupling Efficiency |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 12 minutes | >97%[3] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.3 M | 3 - 6 minutes | >98.5%[3][7] |
Deprotection Conditions
| Step | Reagent | Temperature | Duration |
| Cleavage and Base/Phosphate Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10 - 20 minutes[3] |
| 2'-O-TBDMS Removal | TEA·3HF in NMP/TEA or DMSO | 65°C | 2.5 hours[8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. rG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. benchchem.com [benchchem.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. twistbioscience.com [twistbioscience.com]
- 12. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for TBDMS Phosphoramidites in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling step in automated solid-phase RNA synthesis using tert-butyldimethylsilyl (TBDMS) protected phosphoramidites. The information compiled herein is intended to guide researchers in optimizing coupling times and achieving high synthesis efficiency.
Introduction
The chemical synthesis of RNA oligonucleotides is a critical process in various fields, including therapeutics (siRNA, antisense oligonucleotides), diagnostics, and basic research. The phosphoramidite (B1245037) method is the standard for automated solid-phase synthesis. A key feature of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose, for which the TBDMS group is a widely used protecting group. The steric bulk of the TBDMS group presents a challenge, necessitating longer coupling times compared to DNA synthesis to achieve high coupling efficiencies.[1][2] The choice of activator and the duration of the coupling step are critical parameters that directly influence the yield and purity of the final RNA product.[3]
Factors Influencing Coupling Time and Efficiency
Several factors can impact the efficiency of the coupling reaction in RNA synthesis using TBDMS phosphoramidites:
-
Activator Choice: The acidity and nucleophilicity of the activator play a crucial role in the rate of phosphoramidite activation.[][5] More acidic activators can lead to faster coupling but may also cause side reactions like detritylation of the monomer, leading to n+1 impurities.[6]
-
Steric Hindrance: The bulky TBDMS group at the 2'-position sterically hinders the coupling reaction, necessitating longer reaction times for efficient coupling.[1][2]
-
Sequence Complexity: Secondary structures within the growing RNA strand, such as hairpins, can reduce the accessibility of the 5'-hydroxyl group, leading to lower coupling efficiency.[]
-
Reagent Quality: The purity of phosphoramidites, activators, and solvents is paramount. The presence of moisture or other impurities can significantly decrease coupling efficiency.[3][7]
Recommended Coupling Times and Activators
The recommended coupling time for TBDMS phosphoramidites is highly dependent on the activator used. The following table summarizes recommended coupling times with commonly used activators.
| Activator | Recommended Coupling Time | Notes |
| 1H-Tetrazole | 10 - 15 minutes | The traditional activator; however, its lower acidity and solubility in acetonitrile (B52724) result in longer required coupling times for sterically hindered TBDMS phosphoramidites.[6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 6 minutes | A more acidic and soluble activator than 1H-Tetrazole, allowing for shorter coupling times.[2][8] It is a good general-purpose activator for RNA synthesis.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 3 minutes | More acidic than ETT, enabling even faster coupling times.[6][8] It is considered an excellent choice for RNA synthesis.[6][9][10] |
| 4,5-Dicyanoimidazole (DCI) | ~10 minutes (for rG) | Less acidic but more nucleophilic than tetrazole-based activators.[11] It has been shown to significantly reduce the coupling time for sterically demanding ribonucleoside phosphoramidites.[11][12] |
Note: These are general recommendations. Optimal coupling times may vary depending on the specific synthesizer, scale of synthesis, and the sequence being synthesized. For complex or long RNA sequences, extended coupling times may be beneficial.[] For instance, in some protocols for synthesizing long RNAs, a double coupling of 90 seconds each (totaling 3 minutes) has been employed for regular 2'-O-TBDMS phosphoramidites.[13]
Experimental Protocols
Standard Solid-Phase RNA Synthesis Cycle
The following is a generalized protocol for a single coupling cycle in automated RNA synthesis using TBDMS phosphoramidites.
Workflow Diagram:
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 5. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. kulturkaufhaus.de [kulturkaufhaus.de]
- 10. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical synthesis of long RNAs with terminal 5′‐phosphate groups - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of RNA Oligonucleotides Synthesized with TBDMS Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of RNA oligonucleotides synthesized using tert-butyldimethylsilyl (TBDMS) chemistry. The following sections offer a comprehensive guide to the chemical processes, necessary reagents, and step-by-step instructions to obtain high-purity RNA for research and therapeutic applications.
Introduction
The chemical synthesis of RNA oligonucleotides is a fundamental tool in modern molecular biology and drug development. The phosphoramidite (B1245037) method, utilizing TBDMS as a protecting group for the 2'-hydroxyl of the ribose sugar, is a widely adopted and robust strategy.[1] This protecting group is crucial for preventing unwanted side reactions and chain degradation during the synthesis cycle.[1] Following the solid-phase synthesis, a critical two-step deprotection process is required to remove protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl positions to yield the final, biologically active RNA molecule.[1]
This two-step process typically involves:
-
Base and Phosphate Deprotection: Cleavage of the oligonucleotide from the solid support and removal of the protecting groups from the nucleobases (e.g., acyl groups) and the phosphate backbone (e.g., cyanoethyl groups). This is generally achieved under basic conditions.[2]
-
2'-O-TBDMS Deprotection: Removal of the TBDMS silyl (B83357) ether from the 2'-hydroxyl of each ribonucleotide. This step requires a fluoride-containing reagent.[2]
The choice of deprotection reagents and conditions can significantly impact the yield and purity of the final RNA product. This guide outlines several well-established protocols, including standard and ultrafast methods, to accommodate different experimental needs and RNA sequences.
Deprotection Strategies and Reagent Selection
The deprotection strategy is primarily dictated by the protecting groups used for the nucleobases during synthesis. "Standard" or "mild" protecting groups are compatible with longer deprotection times, while "ultrafast" protecting groups are designed for rapid removal.
1. Base and Phosphate Deprotection Reagents:
-
Ammonium (B1175870) Hydroxide (B78521)/Ethanol (NH₄OH/EtOH): A common and effective reagent for removing standard acyl protecting groups from nucleobases and cyanoethyl groups from the phosphate backbone.[3][4]
-
Ammonium Hydroxide/Methylamine (AMA): A more reactive mixture that significantly reduces the time required for deprotection, particularly with "ultrafast" protecting groups like acetyl (Ac) on cytidine (B196190).[5][6]
-
Ethanolic Methylamine/Aqueous Methylamine (EMAM): An alternative to AMA, particularly suitable for longer oligonucleotides.[5]
2. 2'-O-TBDMS Deprotection Reagents:
-
Triethylamine Trihydrofluoride (TEA·3HF): A highly reliable and efficient reagent for removing TBDMS groups.[5][7] It is often preferred over TBAF due to its consistent performance, which is less affected by water content.[5][7]
-
Tetrabutylammonium Fluoride (TBAF): Also effective for TBDMS removal, but its performance can be variable due to its sensitivity to water content.[5][7]
Experimental Workflows
The deprotection process can be visualized as a two-stage workflow. The first stage focuses on the removal of the base and phosphate protecting groups, while the second stage is dedicated to the removal of the 2'-TBDMS group.
Caption: General two-stage workflow for RNA deprotection.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various deprotection protocols.
Table 1: Base and Phosphate Deprotection Conditions
| Deprotection Reagent | Composition | Temperature | Duration | Target Protecting Groups | Reference |
| NH₄OH/Ethanol | Ammonium Hydroxide / Ethanol (3:1, v/v) | 55°C | 12-16 hours | Standard Acyl Groups | [3] |
| AMA | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | 65°C | 10-15 minutes | Ultrafast (e.g., Ac-C) | [5][6] |
| EMAM | 33% Methylamine in Ethanol / 41% Methylamine in Water (1:1, v/v) | Room Temp. | Overnight | Ultrafast (Long Oligos) | [5] |
Table 2: 2'-O-TBDMS Deprotection Conditions
| Reagent Cocktail | Composition (per ~1 µmol scale) | Temperature | Duration | Notes | Reference |
| TEA·3HF in DMSO (DMT-off) | 100 µL Anhydrous DMSO, 125 µL TEA·3HF | 65°C | 2.5 hours | For subsequent desalting/precipitation. | [5] |
| TEA·3HF in DMSO/TEA (DMT-on) | 115 µL Anhydrous DMSO, 60 µL TEA, 75 µL TEA·3HF | 65°C | 2.5 hours | Compatible with DMT-on cartridge purification. | [5] |
| TBAF in THF | 1.0 M TBAF in THF | Room Temp. | 24 hours | Performance sensitive to water content. | [3] |
Detailed Experimental Protocols
Protocol 1: Ultrafast Deprotection using AMA and TEA·3HF (DMT-on)
This protocol is suitable for RNA synthesized with acetyl-protected cytidine (Ac-C) and is optimized for subsequent DMT-on cartridge purification.
Materials:
-
Synthesized RNA on solid support (e.g., CPG) in a synthesis column.
-
AMA solution: Equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Glen-Pak™ RNA Quenching Buffer (or equivalent).
-
Sealable vials.
-
Heating block.
Workflow Diagram:
Caption: Ultrafast deprotection workflow (DMT-on).
Procedure:
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a sealable vial.
-
Add 1.5 mL of AMA solution to the vial, seal it tightly, and incubate at 65°C for 10 minutes.[5]
-
Cool the vial and carefully transfer the supernatant containing the cleaved oligonucleotide to a new sterile tube.
-
Evaporate the solution to dryness. For DMT-on purification, it is preferable to use a stream of nitrogen or a vacuum manifold without heat to preserve the DMT group.[8]
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for a few minutes to aid dissolution.[5]
-
Add 60 µL of TEA to the DMSO solution and mix gently.[5]
-
Add 75 µL of TEA·3HF and mix.[5]
-
Heat the mixture at 65°C for 2.5 hours.[5]
-
After incubation, cool the solution and immediately before purification, add 1.75 mL of Glen-Pak™ RNA Quenching Buffer.[5]
-
Mix well and immediately load the solution onto the purification cartridge.
Protocol 2: Standard Deprotection using NH₄OH/Ethanol and TEA·3HF (DMT-off)
This protocol is suitable for RNA synthesized with standard base-protecting groups and is designed for DMT-off purification methods like HPLC or desalting.
Materials:
-
Synthesized RNA on solid support.
-
Ammonium hydroxide/ethanol solution (3:1, v/v).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Sealable vials.
-
Heating block.
-
Speed-vac or similar evaporator.
Workflow Diagram:
Caption: Standard deprotection workflow (DMT-off).
Procedure:
-
Transfer the solid support to a 4 mL glass screw-top vial.
-
Add 2 mL of a 3:1 ammonium hydroxide/ethanol solution to the vial, seal tightly, and place in a heating block at 55°C for 12-16 hours.[3]
-
Remove the vial from the heat and cool it thoroughly (e.g., in a -20°C freezer for ~30 minutes) before opening to prevent loss of contents.[3]
-
Decant the solution containing the deprotected oligonucleotide into a new tube.
-
Evaporate the solution to dryness using a Speed-vac evaporator.
-
Re-dissolve the oligo pellet in 100 µL of anhydrous DMSO. Gentle heating at 65°C may be required.[5]
-
Add 125 µL of TEA·3HF, mix well, and heat to 65°C for 2.5 hours.[5]
-
Cool the reaction mixture. The deprotected RNA is now ready for purification by methods such as HPLC, gel electrophoresis, or desalting by precipitation.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like ammonium hydroxide, methylamine, and TEA·3HF.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
TEA·3HF is corrosive and can cause severe burns. Handle with extreme care.
-
When heating sealed vials, ensure they are properly sealed to withstand the pressure buildup. Cool vials completely before opening.
By following these detailed protocols and understanding the underlying chemistry, researchers can consistently and safely deprotect synthetic RNA oligonucleotides, ensuring high quality for downstream applications.
References
Purification of Synthetic RNA via TBDMS Phosphoramidites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of RNA oligonucleotides using tert-butyldimethylsilyl (TBDMS) phosphoramidite (B1245037) chemistry is a cornerstone of modern molecular biology and therapeutic development. The TBDMS protecting group for the 2'-hydroxyl function of the ribose sugar offers a robust and reliable method for the construction of RNA chains. However, the successful synthesis is only the first step; obtaining high-purity, full-length RNA oligonucleotides is critically dependent on the subsequent deprotection and purification strategies. This document provides detailed application notes and protocols for the most common purification techniques employed for RNA synthesized using TBDMS phosphoramidites: High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).
Deprotection of TBDMS-Protected RNA: A Critical Prerequisite
Prior to any purification method, the newly synthesized RNA oligonucleotide must be fully deprotected. This involves a two-step process: cleavage from the solid support and removal of the base and phosphate (B84403) protecting groups, followed by the removal of the 2'-O-TBDMS groups.
Step 1: Cleavage and Base/Phosphate Deprotection
This initial step is typically achieved using a mixture of concentrated aqueous ammonia (B1221849) and a solution of methylamine (B109427) in ethanol (B145695).[1] This combination efficiently removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases (e.g., acetyl, benzoyl, or isobutyryl).
Step 2: 2'-O-TBDMS Group Removal
The removal of the sterically hindered TBDMS groups requires a fluoride-based reagent. The most commonly used and reliable reagent is triethylamine (B128534) trihydrofluoride (TEA·3HF).[1][2] This reagent is preferred over tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as its performance is less sensitive to water content.[3]
Purification Methodologies
The choice of purification method depends on several factors, including the length of the RNA oligonucleotide, the required level of purity, the desired yield, and the intended downstream application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that offers high resolution and purity for synthetic oligonucleotides.[4][5] Both ion-exchange (IEX) and ion-pair reversed-phase (IP-RP) HPLC are widely used for RNA purification.
Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on the net negative charge of their phosphate backbone.[6][7] Longer oligonucleotides have a greater number of phosphate groups and thus bind more strongly to the positively charged stationary phase. A salt gradient is used to elute the oligonucleotides, with shorter, less charged species eluting first. IEX-HPLC is particularly effective for resolving sequences with significant secondary structure due to the use of denaturing conditions (high pH).[6]
Ion-Pair Reversed-Phase (IP-RP) HPLC: IP-RP HPLC separates oligonucleotides based on their hydrophobicity.[8][9] An ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA) is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (e.g., C8 or C18).[10] Elution is achieved with an increasing gradient of an organic solvent like acetonitrile (B52724). This method is highly effective and can be scaled up for larger quantities.[11]
Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a classic and highly effective method for purifying RNA, especially for longer oligonucleotides (>50 bases) or when single-nucleotide resolution is required.[12][13] Under denaturing conditions (using urea), the RNA molecules are separated based on their size and charge. The desired full-length product is visualized (e.g., by UV shadowing), excised from the gel, and the RNA is subsequently eluted.[14][15] While PAGE can provide very high purity, the recovery yields can be lower compared to HPLC.[16]
Solid-Phase Extraction (SPE)
SPE offers a rapid and convenient method for the purification of synthetic oligonucleotides, particularly for routine applications where high throughput is desired. Trityl-on purification using cartridges is a common SPE strategy.[17] In this approach, the final 5'-dimethoxytrityl (DMT) group is left on the full-length oligonucleotide after synthesis. This hydrophobic DMT group allows the desired product to be selectively retained on a reversed-phase sorbent while truncated failure sequences (which lack the DMT group) are washed away. The DMT group is then cleaved, and the purified, full-length oligonucleotide is eluted.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the different purification methods. It is important to note that yields and purities are highly dependent on the specific sequence, length, and synthesis efficiency.
| Purification Method | Typical Purity | Typical Yield | Throughput | Best Suited For |
| Ion-Exchange HPLC | >95% | 50-80% | Low to Medium | High-purity applications, sequences with secondary structure. |
| Ion-Pair RP-HPLC | >99%[11] | >56%[11] | Low to Medium | High-purity applications, scalable purification. |
| Denaturing PAGE | ≥95% | 30-70% | Low | Long oligonucleotides (>50 bases), applications requiring single-nucleotide resolution.[13] |
| Solid-Phase Extraction | >90% | 60-90% | High | Routine purification, high-throughput applications. |
Experimental Protocols
Protocol 1: Deprotection of TBDMS-Protected RNA
Materials:
-
Crude, support-bound TBDMS-protected RNA oligonucleotide
-
Ammonium (B1175870) hydroxide/Methylamine (AMA) solution (1:1, v/v) or Ethanolic ammonia/methylamine[1]
-
Triethylamine trihydrofluoride (TEA·3HF)[3]
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)[2][3]
-
Triethylamine (TEA)[3]
-
Sodium acetate (3 M, pH 5.2)
-
n-Butanol
-
Ethanol (70%)
-
RNase-free water
Procedure:
-
Cleavage and Base/Phosphate Deprotection: a. Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial. b. Add 1 mL of AMA solution to the vial. c. Seal the vial tightly and heat at 65°C for 10-30 minutes.[1][18] d. Cool the vial to room temperature and carefully transfer the supernatant to a new microcentrifuge tube. e. Dry the RNA pellet using a vacuum concentrator.
-
2'-TBDMS Group Removal: a. To the dried RNA pellet, add 115 µL of anhydrous DMSO.[2][3] Dissolve completely, gentle heating at 65°C for 5 minutes may be required. b. Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[2][3] c. Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[2][3] d. Cool the reaction mixture on ice.
-
Precipitation (for DMT-off purification): a. Add 25 µL of 3 M sodium acetate (pH 5.2) and 1 mL of n-butanol. b. Vortex and incubate at -70°C for at least 1 hour. c. Centrifuge at high speed for 30 minutes at 4°C. d. Decant the supernatant and wash the pellet with 70% ethanol. e. Dry the pellet and resuspend in an appropriate buffer for purification.
Protocol 2: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
Materials:
-
Deprotected crude RNA sample
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve the deprotected RNA pellet in Mobile Phase A.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50-60°C
-
Detection Wavelength: 260 nm
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point and can be optimized.[19]
-
-
Fraction Collection: Collect fractions corresponding to the major peak (full-length product).
-
Desalting: Pool the collected fractions and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation) to remove the TEAA salt.
Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
Materials:
-
Deprotected crude RNA sample
-
Acrylamide/Bis-acrylamide solution
-
10x TBE buffer
-
Ammonium persulfate (APS)
-
TEMED
-
2x RNA loading buffer (containing formamide, EDTA, and tracking dyes)
-
Gel elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
Ethanol (100% and 70%)
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7-8 M urea in 1x TBE buffer.
-
Sample Preparation: Resuspend the dried RNA pellet in 1x RNA loading buffer, heat at 95°C for 3 minutes, and immediately place on ice.[15]
-
Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking dye has migrated an appropriate distance.
-
Visualization and Excision: Visualize the RNA bands by UV shadowing.[14] Excise the band corresponding to the full-length product using a clean razor blade.
-
Elution: a. Crush the gel slice and place it in a microcentrifuge tube with gel elution buffer. b. Incubate overnight at 4°C or for a few hours at a higher temperature (e.g., 37°C) with shaking.[14] c. Separate the eluate from the gel fragments by centrifugation or filtration.
-
Recovery: Precipitate the RNA from the eluate by adding ethanol and a salt (e.g., sodium acetate). Wash the pellet with 70% ethanol and resuspend in RNase-free water.
Protocol 4: Solid-Phase Extraction (SPE) using Glen-Pak™ RNA Cartridges (DMT-on)
Materials:
-
Deprotected RNA sample with 5'-DMT group intact
-
Glen-Pak™ RNA Purification Cartridge[20]
-
Glen-Pak™ RNA Quenching Buffer[20]
-
Acetonitrile (HPLC grade)
-
2.0 M Triethylammonium acetate (TEAA), pH 7.0
-
2% Trifluoroacetic acid (TFA) in water
-
1 M Ammonium bicarbonate/30% Acetonitrile
-
RNase-free water
Procedure:
-
Sample Preparation: To the cooled 2'-deprotection reaction mixture, add 1.75 mL of Glen-Pak™ RNA Quenching Buffer and mix well.[3][20]
-
Cartridge Conditioning: Condition the Glen-Pak™ RNA cartridge with 0.5 mL of acetonitrile followed by 1.0 mL of 2.0 M TEAA.[20]
-
Sample Loading: Load the quenched RNA solution onto the cartridge.
-
Washing (Failure Removal): Wash the cartridge with 1.0 mL of 10% acetonitrile in 2.0 M TEAA, followed by 1.0 mL of RNase-free water.[20] This step removes the DMT-off failure sequences.
-
Detritylation: Add 2 x 1.0 mL of 2% TFA to the cartridge to cleave the 5'-DMT group.
-
Final Wash: Wash the cartridge with 2 x 1.0 mL of RNase-free water.
-
Elution: Elute the purified, full-length RNA with 1.0 mL of 1 M ammonium bicarbonate/30% acetonitrile.
-
Drying: Dry the eluted RNA using a vacuum concentrator.
Visualizations
Caption: Overall workflow for deprotection and purification of TBDMS-synthesized RNA.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. [PDF] RNA analysis by ion-pair reversed-phase high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. agilent.com [agilent.com]
- 12. RNA purification by preparative polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibiblio.org [ibiblio.org]
- 14. youtube.com [youtube.com]
- 15. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.com [phenomenex.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. benchchem.com [benchchem.com]
- 20. glenresearch.com [glenresearch.com]
The Cornerstone of mRNA Synthesis: Applications and Protocols for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
For Immediate Release
In the rapidly advancing field of mRNA therapeutics and vaccine development, the precise and efficient synthesis of high-quality mRNA is paramount. A key player in this intricate process is the phosphoramidite (B1245037) building block, DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite . This application note provides a detailed overview of its applications, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.
This compound is a protected ribonucleoside phosphoramidite essential for the solid-phase synthesis of RNA.[1] Its strategic design incorporates several key features: a 5'-dimethoxytrityl (DMT) group for acid-labile protection of the 5'-hydroxyl, a 2'-O-tert-butyldimethylsilyl (TBDMS) group to protect the 2'-hydroxyl, a dimethylformamidyl (dmf) group protecting the exocyclic amine of guanosine (B1672433), and a 2-cyanoethyl (CE) group on the phosphite (B83602) moiety.[1] This combination of protecting groups ensures the stability of the monomer during the sequential steps of RNA synthesis and allows for their selective removal under specific conditions.
Core Applications in mRNA Synthesis
The primary application of this compound lies in its role as a fundamental building block in the automated solid-phase synthesis of RNA oligonucleotides, including therapeutic mRNA. The TBDMS protecting group at the 2'-hydroxyl position is a widely accepted and utilized strategy in RNA synthesis, particularly for therapeutic applications.[2] Its stability under the conditions of the synthesis cycle and its clean removal with fluoride (B91410) reagents are critical for the integrity of the final RNA product.
Key applications include:
-
mRNA Vaccine Production: The synthesis of the coding region of mRNA vaccines relies on the precise incorporation of guanosine, facilitated by this phosphoramidite.
-
Gene Editing (e.g., CRISPR): It is used in the synthesis of guide RNAs (gRNAs) for CRISPR-Cas9 systems.
-
RNAi Therapeutics: The production of small interfering RNAs (siRNAs) and microRNAs (miRNAs) for gene silencing applications.
-
Aptamer Synthesis: The creation of RNA aptamers with specific binding properties for diagnostic and therapeutic purposes.
-
Ribozyme Synthesis: The construction of catalytic RNA molecules.
Experimental Protocols
The solid-phase synthesis of RNA using this compound follows a well-established cyclical process. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
I. Solid-Phase mRNA Synthesis Workflow
Caption: Automated solid-phase mRNA synthesis workflow.
Protocol 1: Solid-Phase RNA Synthesis Cycle
This protocol outlines a single cycle for the addition of a guanosine nucleotide.
Materials:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Capping solution A (e.g., acetic anhydride/pyridine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile (B52724)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Procedure:
-
Detritylation:
-
Wash the solid support with anhydrous acetonitrile.
-
Treat the support with the deblocking solution to remove the 5'-DMT group. The appearance of an orange color indicates the release of the dimethoxytrityl cation.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Simultaneously deliver the this compound solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for a specified time (typically 2 to 10 minutes). Coupling efficiencies are generally high, often in the range of 98.5-99%.[3]
-
Wash the support with anhydrous acetonitrile.
-
-
Capping:
-
Treat the support with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutations in the final RNA sequence.
-
Wash the support with anhydrous acetonitrile.
-
-
Oxidation:
-
Treat the support with the oxidizing solution to convert the unstable phosphite triester linkage to a more stable phosphate (B84403) triester.
-
Wash the support with anhydrous acetonitrile.
-
This cycle is repeated for each nucleotide in the desired RNA sequence.
Protocol 2: Cleavage and Deprotection
Following the completion of the synthesis, the RNA must be cleaved from the solid support and all protecting groups removed.
Materials:
-
Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add the AMA solution and heat at 65°C for 10-15 minutes. This step cleaves the RNA from the CPG support and removes the cyanoethyl phosphate protecting groups and the dmf protecting group from the guanosine base.
-
Cool the vial and transfer the supernatant containing the RNA to a new tube. Evaporate the solution to dryness.
-
-
2'-O-TBDMS Group Removal:
-
Dissolve the dried, partially deprotected RNA in TEA·3HF/NMP or TEA·3HF/DMSO.
-
Heat the solution at 65°C for approximately 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyl positions.
-
Quench the reaction and precipitate the RNA.
-
Protocol 3: Purification
The crude RNA product is purified to remove truncated sequences and other impurities.
Materials:
-
Appropriate buffers for the chosen purification method.
Procedure:
-
Purification is typically performed using high-performance liquid chromatography (HPLC), either by anion-exchange or reversed-phase methods.[4] Polyacrylamide gel electrophoresis (PAGE) can also be used for purification.
Data Presentation
The efficiency of each step in the synthesis process is critical for the overall yield and purity of the final mRNA product. The following tables summarize key quantitative data related to the use of TBDMS-protected phosphoramidites.
| Parameter | Value/Range | Activator | Reference |
| Coupling Efficiency | 98.5-99% | 5-(benzylmercapto)-1H-tetrazole | [3] |
| >98% | 5-ethylthio-1H-tetrazole (ETT) | [5] | |
| Coupling Time | 2 x 90 seconds | Not specified | [6] |
| Up to 6 minutes | 0.25M ETT | [7] | |
| >10 minutes for >98% efficiency | 1H-tetrazole | [5] | |
| 3 minutes for >99% efficiency | 5-(benzylmercapto)-1H-tetrazole | [5] | |
| Table 1: Coupling Efficiency and Time for TBDMS-protected Phosphoramidites. |
| Deprotection Step | Reagent | Conditions | Reference |
| Cleavage from Support & Base Deprotection | AMA (Ammonia/Methylamine) | 65°C, 10-15 minutes | [2] |
| 2'-O-TBDMS Removal | TEA·3HF in NMP/DMSO | 65°C, 2.5 hours | |
| Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature | [8] | |
| Table 2: Standard Deprotection Conditions. |
Logical Relationship of Protecting Groups in RNA Synthesis
Caption: Protecting groups on the phosphoramidite monomer.
Conclusion
This compound is an indispensable component in the chemical synthesis of mRNA. Its well-defined structure and the strategic placement of protecting groups enable the efficient and high-fidelity assembly of long RNA molecules. The protocols and data presented herein provide a comprehensive guide for researchers and developers in the field of mRNA technology, facilitating the production of high-quality RNA for a wide range of therapeutic and research applications. The continued optimization of synthesis and deprotection protocols will further enhance the utility of this critical reagent in advancing RNA-based medicine.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis of long RNAs with terminal 5′‐phosphate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols for the Synthesis of siRNA and Antisense Oligonucleotides using TBDMS Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modulation of gene expression through small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has become a cornerstone of modern therapeutics and biological research. The chemical synthesis of these oligonucleotides in a pure and scalable manner is critical for their application. The phosphoramidite (B1245037) method, particularly utilizing 2'-O-tert-butyldimethylsilyl (TBDMS) protected ribonucleoside phosphoramidites, is a robust and widely adopted strategy for the solid-phase synthesis of RNA.[1][2][3] This document provides detailed application notes and protocols for the synthesis, deprotection, and purification of siRNAs and ASOs using TBDMS chemistry.
Principle of TBDMS-Based Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis using TBDMS phosphoramidites is a cyclical process involving four main chemical reactions for each nucleotide addition: detritylation, coupling, capping, and oxidation.[4][5] The TBDMS group protects the 2'-hydroxyl of the ribose sugar, preventing unwanted side reactions and isomerization during synthesis.[3][6] This protecting group is stable throughout the synthesis cycles and can be efficiently removed during the final deprotection steps.
The general workflow for oligonucleotide synthesis using this chemistry is as follows:
TBDMS Phosphoramidite Chemistry
The success of RNA synthesis relies on the selection of appropriate protecting groups. In TBDMS chemistry, the key components are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl, removed at the beginning of each coupling cycle.[4]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A fluoride-labile silyl (B83357) ether protecting the 2'-hydroxyl group.[3]
-
β-Cyanoethyl (CE): A base-labile group protecting the phosphorus atom.[1]
-
Acyl or other protecting groups: For the exocyclic amines of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G).[3]
Quantitative Data Summary
The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. The following table summarizes typical coupling efficiencies and expected crude purity for TBDMS chemistry compared to another common RNA synthesis chemistry, TOM (2'-O-triisopropylsilyloxymethyl).
| Parameter | TBDMS Chemistry | TOM Chemistry | Reference(s) |
| Average Coupling Efficiency | ≥ 97% | Slightly higher than TBDMS | [7][8] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole | ETT | [3][8][9] |
| Coupling Time | ~6-12 minutes | Shorter than TBDMS | [8][10] |
| Extrapolated Crude Purity (100-mer) | ~27% | ~33% | [8] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides
This protocol outlines the steps for automated synthesis on a standard oligonucleotide synthesizer.
Materials:
-
TBDMS-protected RNA phosphoramidites (A, C, G, U) (0.1 M in anhydrous acetonitrile)[3]
-
Solid support (e.g., CPG) pre-loaded with the first nucleoside
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile[3][8]
-
Deblocking solution: 3% Dichloroacetic acid (DCA) in dichloromethane
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% N-Methylimidazole/THF
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous acetonitrile
Procedure:
-
Setup: Install the phosphoramidite vials, reagent bottles, and the synthesis column on the automated synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the following steps for each nucleotide addition. The cycle is repeated until the full-length oligonucleotide is assembled.
-
Step 1: Detritylation: The column is washed with deblocking solution to remove the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
Step 2: Coupling: The TBDMS-protected phosphoramidite and activator solution are delivered to the column. The coupling reaction typically proceeds for 6-12 minutes.[8][10]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by delivering capping solutions A and B to the column. This prevents the formation of failure sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the iodine solution.
-
-
Final Detritylation (Optional): At the end of the synthesis, the terminal 5'-DMT group can be removed on the synthesizer (trityl-off) or left on for purification (trityl-on).
-
Drying: After synthesis, the column is removed and the solid support is dried under a stream of argon or in a vacuum desiccator.[3]
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobases, phosphate groups, and the 2'-hydroxyl groups.
Materials:
-
Ammonium (B1175870) hydroxide/40% aqueous methylamine (B109427) (1:1, v/v) (AMA) or concentrated ammonium hydroxide/ethanol (B145695) (3:1, v/v)[10][11]
-
Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (B91410) (TBAF)[3][11]
-
Dimethyl sulfoxide (B87167) (DMSO)[10][12]
-
N-methyl-2-pyrrolidinone (NMP) and Triethylamine (TEA) for certain deprotection cocktails[3]
Procedure:
Part A: Cleavage and Base/Phosphate Deprotection
-
Transfer the dried solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[3][10] This step cleaves the oligonucleotide from the support and removes the cyanoethyl and base protecting groups.
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Part B: 2'-O-TBDMS Deprotection (Desilylation)
-
To the dried, silyl-protected oligonucleotide pellet, add a solution of TEA·3HF in DMSO.[10][12] A common formulation is to dissolve the pellet in DMSO, then add TEA and TEA·3HF.[13]
-
Quench the reaction by adding an appropriate quenching buffer (e.g., 1.5 M ammonium bicarbonate).
Protocol 3: Purification of the Deprotected Oligonucleotide
Purification is essential to isolate the full-length product from failure sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, especially for trityl-on oligonucleotides.
Materials:
-
HPLC system with a reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation solution: 2% Trifluoroacetic acid (TFA)
-
1.5 M Ammonium bicarbonate
Procedure:
-
Sample Preparation: Dilute the quenched deprotection mixture with mobile phase A.
-
HPLC Purification:
-
Equilibrate the RP-HPLC column with a low percentage of mobile phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a gradient of increasing mobile phase B. The trityl-on full-length product will be the most retained peak.
-
Collect the fractions corresponding to the major peak.
-
-
Detritylation (if purified trityl-on):
-
Dry the collected fractions.
-
Resuspend the pellet in 2% TFA and let it stand for 30 minutes. The solution will turn orange, indicating the release of the DMT cation.
-
Quench the detritylation reaction with 1.5 M ammonium bicarbonate.
-
-
Desalting: The purified and detritylated oligonucleotide is desalted using a size-exclusion column or by ethanol precipitation to yield the final product.
Conclusion
The synthesis of siRNAs and antisense oligonucleotides using TBDMS phosphoramidites is a well-established and reliable method. By following optimized protocols for solid-phase synthesis, deprotection, and purification, researchers can obtain high-quality oligonucleotides suitable for a wide range of research and therapeutic applications. Careful execution of each step, particularly the coupling and deprotection stages, is crucial for maximizing the yield and purity of the final product.
References
- 1. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 2. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. phenomenex.com [phenomenex.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. glenresearch.com [glenresearch.com]
Protocol for Incorporating Modified Bases with TBDMS Phosphoramidites
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of modified bases into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. These modifications can introduce novel functionalities, such as fluorescent labeling for detection, altered binding affinities for therapeutic applications, or cross-linking agents for structural studies. The tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl of ribonucleosides is a widely adopted standard in RNA synthesis due to its stability during the synthesis cycle and its reliable removal during deprotection.[1][2] This protocol provides a comprehensive guide for the efficient incorporation of modified nucleoside phosphoramidites using TBDMS chemistry, covering the synthesis cycle, deprotection strategies, and purification of the final product.
The phosphoramidite (B1245037) method for oligonucleotide synthesis is a cyclical four-step process involving detritylation, coupling, capping, and oxidation.[3] While highly efficient for standard bases, the incorporation of modified phosphoramidites often requires optimization of coupling times and the use of more potent activators to overcome the steric hindrance imposed by the modification and the 2'-O-TBDMS group.[1] Furthermore, the lability of many modifications necessitates the use of milder deprotection conditions to preserve their integrity. This document outlines standard, fast, and mild deprotection procedures to accommodate a wide range of modified oligonucleotides.
Materials and Reagents
-
TBDMS-protected phosphoramidites: Standard (A, C, G, U) and modified nucleoside phosphoramidites with 2'-O-TBDMS protection.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.
-
Anhydrous Acetonitrile (B52724) (CH₃CN): For phosphoramidite and activator solutions.
-
Activator Solution:
-
Deblocking Solution (Detritylation): 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Capping Solution:
-
Cap A: Acetic anhydride (B1165640)/2,6-lutidine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
For sensitive modifications (UltraMild): Phenoxyacetic anhydride in Cap A.[6]
-
-
Oxidizing Solution: 0.02 M Iodine (I₂) in THF/Pyridine/Water.
-
Cleavage and Deprotection Solutions:
-
Standard: 3:1 (v/v) Ammonium (B1175870) hydroxide (B78521) (NH₄OH) / Ethanol (EtOH).
-
UltraFast: 1:1 (v/v) Ammonium hydroxide (NH₄OH) / 40% aqueous Methylamine (AMA).[6][7]
-
UltraMild: 0.05 M Potassium carbonate (K₂CO₃) in anhydrous methanol (B129727) or 1:3 (v/v) tert-Butylamine (B42293)/water.[6][8]
-
-
2'-O-TBDMS Deprotection Solution:
-
1 M Tetrabutylammonium fluoride (B91410) (TBAF) in THF.
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA, or in anhydrous DMSO.[7][9]
-
-
Purification Reagents: HPLC grade acetonitrile, water, and appropriate buffers (e.g., triethylammonium (B8662869) acetate).
Experimental Protocols
Automated Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer. The following protocol is based on a standard 1 µmol synthesis scale.
-
Phosphoramidite Preparation:
-
Dissolve the standard and modified TBDMS phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M to 0.15 M.[5]
-
Ensure the phosphoramidite solutions are kept under an inert atmosphere (e.g., argon) to prevent degradation.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles as illustrated below.
-
Step 1: Detritylation (Deblocking)
-
The 5'-O-Dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution.
-
This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
-
Step 2: Coupling
-
The prepared phosphoramidite solution is co-delivered with the activator solution to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Coupling Times:
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping solution.
-
This prevents the formation of failure sequences (n-1) in subsequent cycles.
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection
The choice of deprotection strategy depends on the stability of the incorporated modified bases.
-
Transfer the solid support to a screw-cap vial.
-
Add 1.5 mL of a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.
-
Incubate at 55°C for 8-12 hours.
-
Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
Transfer the solid support to a screw-cap vial.
-
Add 1.5 mL of AMA solution (1:1 v/v ammonium hydroxide/40% aqueous methylamine).
-
Incubate at 65°C for 10-15 minutes.[9]
-
Cool the vial, centrifuge, and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness. Note: This method requires the use of acetyl-protected cytidine (B196190) (Ac-C) to prevent base modification.[6]
-
Transfer the solid support to a screw-cap vial.
-
Add 1.5 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4-17 hours.[8]
-
Alternatively, use a 1:3 (v/v) mixture of tert-butylamine and water and incubate at 60°C for 6 hours.[8]
-
Centrifuge and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness. Note: UltraMild synthesis requires the use of phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) protected A and G, and acetyl (Ac) protected C phosphoramidites and supports.
2'-O-TBDMS Group Removal
-
Resuspend the dried, base-deprotected oligonucleotide in 115 µL of anhydrous DMSO.[7]
-
Add 60 µL of triethylamine (TEA) and mix gently.[7]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and incubate at 65°C for 2.5 hours.[7]
-
Alternatively, resuspend the oligonucleotide in 1 mL of 1 M TBAF in THF and incubate at room temperature for 12-24 hours.
-
Quench the reaction by adding an appropriate quenching buffer or by proceeding directly to purification.
Purification
Purification is essential to remove truncated sequences and by-products.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for oligonucleotides containing hydrophobic modifications like fluorescent dyes. It separates molecules based on hydrophobicity.[12]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups (i.e., length). It is highly effective for purifying unmodified or lightly modified sequences.
-
Cartridge Purification: A faster, lower-resolution alternative to HPLC, suitable for many applications.
Data Presentation
Table 1: Coupling Efficiencies and Conditions for TBDMS Phosphoramidites
| Phosphoramidite Type | Activator | Coupling Time (min) | Average Stepwise Coupling Efficiency (%) |
| Standard (A, C, G, U) | 0.25 M ETT | 6 | 98.5 - 99.0[2][10] |
| Standard (A, C, G, U) | 0.25 M BMT | 3-5 | >99[1][11] |
| 2'-O-Methyl | 0.25 M ETT | 5-10 | ~98 |
| Amino-Modifier C6 | 0.25 M ETT | 10-15 | >97 |
| Biotin | 0.25 M BMT | 10-15 | >97 |
| Fluorescent Dyes (e.g., FAM, HEX) | 0.25 M BMT | 10-20 | >96 |
| Bulky Modifications | 0.5 M DCI | 10-20 | 95 - 98 |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and the specific sequence.
Table 2: Deprotection Protocols for Modified Oligonucleotides
| Protocol | Reagent | Conditions | Suitable for |
| Standard | NH₄OH / EtOH (3:1) | 55°C, 8-12 hours | Stable modifications (e.g., amino-linkers, biotin) |
| UltraFast | NH₄OH / 40% aq. MA (1:1) | 65°C, 10-15 minutes | Moderately stable modifications, high-throughput synthesis |
| UltraMild | 0.05 M K₂CO₃ in MeOH | Room Temp, 4-17 hours | Highly sensitive modifications (e.g., some fluorescent dyes, complex adducts) |
Visualization
Caption: Experimental workflow for the synthesis of modified oligonucleotides.
Caption: Chemical reactions in the oligonucleotide synthesis cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Automated Solid-phase RNA Synthesis using TBDMS Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the automated solid-phase synthesis of RNA oligonucleotides utilizing tert-butyldimethylsilyl (TBDMS) protecting groups for the 2'-hydroxyl position. The information compiled herein is intended to guide researchers in achieving high-purity RNA synthesis for a variety of applications, from basic research to therapeutic development.
Introduction
Automated solid-phase synthesis is the cornerstone of modern nucleic acid chemistry, enabling the efficient and reliable production of custom RNA oligonucleotides. The phosphoramidite (B1245037) method, adapted for RNA synthesis, employs a cyclical four-step process to sequentially add ribonucleoside phosphoramidites to a growing chain anchored to a solid support. The use of the TBDMS group for the protection of the 2'-hydroxyl of the ribose is a well-established and widely used strategy.[1][2] This method offers a balance of stability during synthesis and efficient removal during deprotection.
This application note details the synthesis cycle, deprotection procedures, and purification methods for RNA synthesized using 2'-O-TBDMS protected phosphoramidites.
The Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides on a solid support follows a repeated four-step cycle for each nucleotide addition.[2] The key steps are:
-
Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain to expose the 5'-hydroxyl group for the subsequent coupling reaction.[2][3]
-
Coupling: Activation of the 2'-TBDMS-protected phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage.[2]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.[1][2]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphotriester using an oxidizing agent.[1][2]
This cycle is repeated until the desired RNA sequence is assembled.
Synthesis Cycle Workflow
Caption: Automated solid-phase RNA synthesis cycle using the phosphoramidite method.
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is critical for obtaining high-quality, full-length RNA. The following table summarizes key quantitative data associated with TBDMS-based RNA synthesis.
| Parameter | Typical Value | Reagents and Conditions | Source(s) |
| Coupling Efficiency | 98.5–99.5% per step | 2'-O-TBDMS phosphoramidites with activators like 5-ethylthiotetrazole or 5-(benzylmercapto)-1H-tetrazole. | [1][4][5] |
| Coupling Time | 2.5 - 5 minutes | Dependent on the activator used. More powerful activators can reduce coupling times. | [5][6] |
| Overall Yield (Crude) | Dependent on length (Coupling Efficiency ^ (n-1)), where n is the number of nucleotides. | Varies significantly with sequence length and coupling efficiency. | [4] |
| Purity (Crude) | Varies | Highly dependent on coupling efficiency and successful capping. | |
| Final Yield (Purified) | 10-77% (sequence and purification dependent) | Dependent on the efficiency of deprotection and purification steps. | [4] |
Experimental Protocols
Protocol for Automated Solid-Phase RNA Synthesis
This protocol outlines the general steps for automated RNA synthesis on a commercial DNA/RNA synthesizer using TBDMS-protected phosphoramidites.
Materials:
-
2'-O-TBDMS protected A, C, G, and U phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Activator solution (e.g., 0.25 M 5-ethylthiotetrazole or 5-(benzylmercapto)-1H-tetrazole in acetonitrile)
-
Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF) and Capping Solution B (e.g., N-Methylimidazole/THF)
-
Oxidizing Solution (e.g., Iodine in THF/Pyridine/Water)
-
Deblocking Solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
-
Anhydrous acetonitrile (B52724) (ACN) for washing
Procedure:
-
Synthesizer Setup: Program the RNA sequence into the synthesizer. Install the appropriate phosphoramidite, reagent, and solid support columns.
-
Synthesis Initiation: Start the synthesis program. The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Washing: The column is washed with anhydrous acetonitrile.
-
Detritylation: The 5'-DMT group is removed by flushing the column with the deblocking solution. The orange-colored trityl cation is washed away, and its absorbance can be measured to determine coupling efficiency.
-
Washing: The column is washed with anhydrous acetonitrile to remove the deblocking solution.
-
Coupling: The phosphoramidite and activator solutions are delivered to the column to react with the free 5'-hydroxyl group.
-
Washing: The column is washed with anhydrous acetonitrile.
-
Capping: Capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Washing: The column is washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate (B84403) triester.
-
Washing: The column is washed extensively with anhydrous acetonitrile.
-
-
Chain Elongation: The synthesis cycle is repeated until the desired RNA sequence is assembled.
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on").[2]
-
Post-Synthesis: Once the synthesis is complete, the solid support containing the full-length RNA is dried with a stream of argon.[1]
Protocol for Cleavage and Deprotection
A two-step deprotection process is required to remove the protecting groups from the synthesized RNA.
Step 1: Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)[2] or Ethanolic Methylamine/Aqueous Methylamine (EMAM)[7]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[2]
-
Triethylamine (TEA), anhydrous[2]
-
Triethylamine trihydrofluoride (TEA·3HF)[2]
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[2]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.
-
Wash the solid support with RNase-free water and combine the wash with the supernatant.
-
Dry the RNA solution using a vacuum concentrator.
Step 2: Removal of 2'-TBDMS Protecting Groups
Procedure:
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for a few minutes may be necessary.[2]
-
Add 60 µL of anhydrous TEA to the DMSO/RNA solution and mix gently.[2]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[2]
-
Cool the reaction mixture on ice.
Deprotection and Purification Workflow
Caption: Workflow for the deprotection and purification of RNA synthesized with TBDMS groups.
Purification of Synthesized RNA
The crude RNA product contains the full-length sequence as well as shorter, failed sequences (deletion mutants). Purification is necessary to isolate the desired full-length RNA. Common purification methods include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is often used for "Trityl-on" purification, where the lipophilic DMT group on the full-length product allows for its separation from "Trityl-off" failure sequences.[2][8] Anion-exchange HPLC can also be used for purification based on the charge of the oligonucleotide.[1][8]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can effectively separate oligonucleotides based on their size, providing high-purity RNA.
Conclusion
The use of TBDMS protecting groups in automated solid-phase RNA synthesis is a robust and reliable method for producing high-quality RNA oligonucleotides. By following optimized protocols for synthesis, deprotection, and purification, researchers can consistently obtain RNA suitable for a wide range of demanding applications in research and drug development. Careful attention to reaction conditions and reagent quality is paramount to achieving high coupling efficiencies and overall yields.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. benchchem.com [benchchem.com]
- 3. wenzhanglab.com [wenzhanglab.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Synthesis of Long RNA Sequences with TBDMS Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long RNA sequences is a cornerstone of modern molecular biology and therapeutic development. Applications ranging from functional genomics, such as the use of guide RNAs in CRISPR-Cas9 systems, to the development of mRNA-based vaccines and RNA interference (RNAi) therapeutics, all rely on the ability to produce high-purity, long-chain RNA molecules. The tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl of the ribose is a well-established and widely utilized chemistry in solid-phase RNA synthesis.[1][2] This document provides detailed application notes and protocols for the synthesis of long RNA sequences using TBDMS chemistry, covering solid-phase synthesis, deprotection, and purification.
Overview of Solid-Phase RNA Synthesis using TBDMS Chemistry
The synthesis of RNA oligonucleotides on a solid support is an iterative process, with each cycle adding one nucleotide to the growing chain. The process, adapted from DNA synthesis, involves four key steps: detritylation, coupling, capping, and oxidation.[3] The presence of the 2'-hydroxyl group in RNA necessitates the use of a protecting group, with TBDMS being a common choice due to its stability and selective removal. However, the steric hindrance of the TBDMS group can lead to lower coupling efficiencies compared to DNA synthesis or other RNA synthesis chemistries like TOM (2'-O-triisopropylsilyloxymethyl).[1][2][4]
Quantitative Data Summary
The efficiency of each step in the synthesis, deprotection, and purification process is critical, especially for long RNA sequences where the cumulative yield can be significantly impacted by small inefficiencies at each step.
Table 1: Comparison of Coupling Efficiencies and Extrapolated Crude Purity
| Synthesis Chemistry | Average Coupling Efficiency (%) | Extrapolated Crude Purity for 100-mer RNA (%) | Solid Support |
| 2'-TBDMS | 98.7 | 27 | Universal Support III PS[1] |
| 2'-TBDMS | 97.7 | ~10 | UnySupport CPG[1] |
| 2'-TOM | 98.9 | 33 | Universal Support III PS[1] |
| DNA | 99.7 | ~74 | Universal Support III PS[1] |
Note: Extrapolated crude purity is calculated using the formula: Purity = (Coupling Efficiency)^ (Length-1). This provides a theoretical maximum purity before purification.
Table 2: Comparison of Purification Methods for Long RNA Oligonucleotides
| Purification Method | Principle | Purity | Yield | Recommended for |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[3][5] | >85%[5] | 50-70%[6] | Short to medium length oligos (<50 bases)[5][7]; DMT-on purification is effective for longer oligos (40-150 bases).[3] |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on charge (phosphate backbone).[2] | High | High | Short to long oligos, can resolve single base differences.[2] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge.[6] | >95%[7] | 20-50%[6] | Long oligos (>40-60 bases) requiring high purity.[6] |
Experimental Protocols
I. Solid-Phase Synthesis of Long RNA Sequences
This protocol outlines the automated solid-phase synthesis of RNA using 2'-O-TBDMS protected phosphoramidites on a standard DNA/RNA synthesizer.
Materials:
-
2'-O-TBDMS protected A, C, G, and U phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in anhydrous acetonitrile)
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)
-
Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF
-
Capping Reagent B: 16% N-Methylimidazole in THF
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous acetonitrile (B52724) for washing
Workflow Diagram:
Caption: Solid-phase RNA synthesis cycle using phosphoramidite (B1245037) chemistry.
Protocol:
-
Column Installation: Install the solid support column containing the first nucleoside on the synthesizer.
-
Synthesis Program: Initiate the synthesis program with the desired RNA sequence. The following steps are performed automatically for each nucleotide addition.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed with the deblocking solution to free the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The 2'-O-TBDMS protected phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group. A longer coupling time (e.g., 6-12 minutes) is typically required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the TBDMS group.[1][4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants (n-1 sequences). The column is washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the oxidizing solution. The column is washed with anhydrous acetonitrile.
-
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on ("Trityl-on") for purification purposes. For long RNA sequences, Trityl-on purification is often preferred.[3]
-
Drying: After completion of the synthesis, the solid support is dried under a stream of argon.
II. Cleavage and Deprotection of RNA
This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of the exocyclic amines, phosphate (B84403) groups, and the 2'-hydroxyl groups.
Workflow Diagram:
Caption: Workflow for the cleavage and deprotection of synthesized RNA.
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
RNA quenching buffer
Protocol:
-
Cleavage and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 20 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.
-
Dry the RNA pellet using a vacuum concentrator.
-
-
2'-O-TBDMS Group Removal:
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for a few minutes may be necessary.
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.
-
Cool the reaction mixture on ice.
-
-
Quenching:
-
Add 1.75 mL of RNA quenching buffer to the deprotected RNA solution and mix well. The crude RNA is now ready for purification.
-
III. Purification of Long RNA Sequences
High-purity long RNA is essential for most applications. The choice of purification method depends on the length of the RNA, the required purity, and the scale of the synthesis. For long RNA sequences (>50 bases), PAGE or a combination of HPLC methods is often recommended.
Workflow Diagram for HPLC Purification:
Caption: HPLC purification workflows for DMT-on and DMT-off RNA.
a) Reversed-Phase HPLC (for Trityl-on purification):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Load the quenched crude RNA solution.
-
Wash the column with a low percentage of Mobile Phase B to elute the DMT-off failure sequences.
-
Elute the DMT-on full-length product with a gradient of increasing Mobile Phase B.
-
Collect the fractions containing the product.
-
Dry the collected fractions.
-
Remove the DMT group by treating with 80% acetic acid for 30 minutes, then quench with an appropriate buffer.
-
Desalt the final product.
-
b) Ion-Exchange HPLC (for Trityl-off purification):
-
Column: Anion-exchange column (e.g., DEAE).
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).
-
Procedure:
-
Ensure the crude RNA is in the Trityl-off form.
-
Equilibrate the column with Mobile Phase A.
-
Load the crude RNA sample.
-
Elute with a gradient of increasing Mobile Phase B. The highly negatively charged, longer RNA sequences will elute at higher salt concentrations.
-
Collect fractions containing the full-length product.
-
Desalt the purified RNA.
-
c) Polyacrylamide Gel Electrophoresis (PAGE):
-
Gel: Denaturing polyacrylamide gel (e.g., 7 M Urea). The percentage of acrylamide (B121943) depends on the size of the RNA.
-
Procedure:
-
Load the crude RNA sample onto the gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands using UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the RNA from the gel slice using an appropriate elution buffer.
-
Recover the RNA by precipitation (e.g., ethanol (B145695) precipitation).
-
Desalt the purified RNA.
-
Conclusion
The synthesis of long RNA sequences using TBDMS chemistry is a robust and reliable method. While the coupling efficiency may be slightly lower than some newer chemistries, careful optimization of the synthesis, deprotection, and purification protocols can yield high-quality long RNA suitable for a wide range of research and therapeutic applications. The choice of purification method is critical and should be selected based on the desired purity and the length of the RNA oligonucleotide. For long RNA sequences, PAGE purification or a dual HPLC purification strategy is often necessary to achieve the high purity required for demanding applications.
References
- 1. dupont.com [dupont.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. atdbio.com [atdbio.com]
- 4. Purification & Yield [eurofinsgenomics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 7. labcluster.com [labcluster.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the coupling efficiency of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key protecting groups?
A1: this compound is a ribonucleoside building block used in the solid-phase synthesis of RNA oligonucleotides.[1][2] Its key protecting groups are:
-
5'-DMT (Dimethoxytrityl): Protects the 5'-hydroxyl group and is removed at the beginning of each coupling cycle. Its acid-labile nature allows for easy cleavage.
-
2'-O-TBDMS (tert-butyldimethylsilyl): Protects the 2'-hydroxyl group of the ribose sugar, preventing unwanted side reactions and chain cleavage during synthesis.[3] This group is known for its stability during the acid detritylation and oxidation steps.[1]
-
N2-dmf (Dimethylformamidine): Protects the exocyclic amino group of the guanine (B1146940) base.[4] This group is favored for its rapid deprotection under mild conditions.[4]
-
CE (Cyanoethyl): Protects the phosphorus of the phosphoramidite (B1245037) moiety.
Q2: Why is the coupling efficiency of 2'-O-TBDMS protected phosphoramidites, like this guanosine (B1672433) amidite, often lower than their deoxy counterparts?
A2: The primary reason for lower coupling efficiency is the steric hindrance caused by the bulky TBDMS group at the 2'-position.[3][5] This bulkiness can impede the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the coupling reaction.[4] Consequently, longer coupling times or more reactive activators are often required to achieve high coupling efficiencies.[5]
Q3: What is the impact of the dmf protecting group on the coupling reaction?
A3: The dimethylformamidine (dmf) protecting group on the guanine base is primarily chosen for its fast deprotection kinetics, which is beneficial for the synthesis of sensitive or complex RNA oligos.[1][4] While it doesn't directly hinder the coupling reaction sterically like the 2'-O-TBDMS group, the stability of dG phosphoramidites in solution can be lower compared to other protected nucleosides.[6][7] Degradation of the phosphoramidite in solution prior to coupling will naturally lead to a decrease in coupling efficiency. The stability of dG phosphoramidites can be influenced by the choice of N2 protecting group, with the order of decreasing stability in solution being dmf > isobutyryl (ibu) > tac.[6]
Q4: What are the most common side reactions that can lower the coupling efficiency of this phosphoramidite?
A4: Several side reactions can reduce coupling efficiency:
-
Hydrolysis of the Phosphoramidite: The presence of moisture is a major cause of low coupling efficiency. Water can react with the activated phosphoramidite, converting it to an unreactive H-phosphonate, or hydrolyze the phosphoramidite directly.[6][8]
-
Premature Detritylation (Dimer Formation): Some activators are sufficiently acidic to cause a small amount of the 5'-DMT group to be removed from the phosphoramidite monomer in solution.[9] This can lead to the formation of a phosphoramidite dimer, which, upon coupling, results in the incorporation of an n+1 impurity.[9]
-
Guanine Modification: The lactam function of the guanine base can react with phosphoramidite reagents, leading to modification of the guanine. This side reaction can cause depurination and chain cleavage.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
Issue 1: Low Overall Yield and Purity of the Synthesized Oligonucleotide
This is often indicated by a low trityl signal during synthesis monitoring and complex chromatograms (e.g., HPLC) of the crude product, showing multiple failure sequences.[11]
Logical Troubleshooting Workflow
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in RNA Synthesis with T-BDMS Phosphoramidites
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low yield during solid-phase RNA synthesis using tert-butyldimethylsilyl (TBDMS) protected phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in TBDMS-based RNA synthesis?
Low yields in RNA synthesis can stem from several factors throughout the synthesis cycle. The most common culprits include suboptimal coupling efficiency, issues with reagents, incomplete deprotection, and problems with the solid support. Each step, from initial detritylation to final cleavage and deprotection, must be optimized to ensure a high overall yield.[1][2][3][4]
Q2: How does the quality of phosphoramidites and other reagents affect the synthesis yield?
The purity and stability of phosphoramidites and all other reagents are critical for successful RNA synthesis.[5][6] TBDMS-protected phosphoramidites are sensitive to moisture and oxidation.[7] Contaminated or degraded reagents can lead to poor coupling efficiencies and the formation of side products, significantly reducing the yield of the desired full-length oligonucleotide.[2][7] It is crucial to use high-quality reagents and handle them under anhydrous conditions.[5][7]
Q3: What is "capping" and why is it important for the final yield?
Capping is a critical step after coupling to block any unreacted 5'-hydroxyl groups.[8][9] If these groups are not capped, they can react in subsequent coupling cycles, leading to the synthesis of oligonucleotides with internal deletions (n-1 sequences).[8] Inefficient capping results in a higher proportion of failure sequences, which complicates purification and reduces the yield of the target full-length RNA.[10]
Q4: Can the choice of solid support impact the overall yield?
Yes, the solid support plays a significant role. The pore size of controlled-pore glass (CPG), a common support, is crucial, especially for longer oligonucleotides.[8][9] If the pores are too small, the growing RNA chain can block them, hindering reagent diffusion and lowering yields.[8][9] For oligonucleotides longer than 40 bases, a larger pore size (e.g., 1000 Å) is recommended.[9] The loading of the initial nucleoside on the support also affects the synthesis efficiency due to steric hindrance at high loadings.[8][9]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a primary cause of reduced RNA synthesis yield. It is essential to diagnose and address the root cause to improve the overall process.
Symptoms:
-
Low trityl cation assay readings after each coupling step.
-
Presence of significant n-1 and other failure sequences in the final product analysis (e.g., by HPLC or gel electrophoresis).[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. Ensure they have been stored under inert gas (argon) at the recommended temperature. Perform a small-scale test synthesis to verify the quality of a new batch.[2][7] |
| Suboptimal Activator | The choice and concentration of the activator are crucial. For sterically hindered 2'-O-TBDMS phosphoramidites, stronger activators like 5-ethylthio-1H-tetrazole (ETT) or 5-(benzylmercapto)-1H-tetrazole are often more effective than 1H-tetrazole.[1][11][12] Ensure the activator solution is fresh and anhydrous. |
| Inadequate Coupling Time | RNA synthesis, particularly with bulky TBDMS protecting groups, may require longer coupling times compared to DNA synthesis.[1] Optimize the coupling time for your specific synthesizer and sequence. |
| Moisture Contamination | Water in the reagents or on the synthesis column will react with the activated phosphoramidites, leading to coupling failure.[4][7] Ensure all reagents (especially acetonitrile) and the entire fluidic pathway of the synthesizer are anhydrous.[5] |
| Incorrect Reagent Concentrations | Verify the concentrations of the phosphoramidite (B1245037) and activator solutions. Inaccurate concentrations can lead to incomplete activation and coupling. |
Experimental Protocol: Verifying Phosphoramidite Quality
-
Preparation: Dissolve a small, accurately weighed amount of the phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used in synthesis.
-
Test Synthesis: Synthesize a short, simple test sequence (e.g., a dimer or trimer).
-
Trityl Monitoring: Carefully monitor the trityl cation release after each coupling step. A significant drop in intensity indicates a problem with the phosphoramidite.
-
Analysis: Cleave, deprotect, and analyze the crude product by HPLC or mass spectrometry to assess the coupling efficiency.
Issue 2: Incomplete Deprotection
Incomplete removal of protecting groups from the nucleobases, the phosphate (B84403) backbone, or the 2'-hydroxyl group will result in a modified, and likely inactive, RNA molecule, thus reducing the yield of the desired product.
Symptoms:
-
The appearance of multiple peaks or bands during HPLC or gel analysis of the purified product.[13]
-
Mass spectrometry data indicating the presence of residual protecting groups.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Base Deprotection | Standard deprotection with ammonium (B1175870) hydroxide (B78521) can be slow. A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) can be used for faster and more efficient removal of base-labile protecting groups.[14][15] Ensure the deprotection time and temperature are adequate for the specific protecting groups used. |
| Incomplete Removal of 2'-TBDMS Group | The TBDMS group is typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[1][16] The water content of the TBAF solution is critical; high water content can lead to incomplete deprotection.[1][13] Ensure the fluoride reagent is of high quality and used under the recommended conditions (time and temperature).[1] |
| Premature TBDMS Deprotection | The TBDMS group is not completely stable under the basic conditions used for base deprotection.[16] Premature loss can lead to phosphodiester bond cleavage and reduce the yield. Using milder base deprotection conditions or alternative 2'-protecting groups can mitigate this. |
| Formation of Adducts | During deprotection, reactive byproducts can form adducts with the oligonucleotide, leading to a heterogeneous product mixture.[14] Ensure proper quenching and purification procedures are followed. |
Experimental Protocol: Optimizing TBDMS Deprotection
-
Reagent Preparation: Prepare the desilylation solution (e.g., 1M TBAF in THF or a TEA·3HF/NMP/TEA mixture) according to a validated protocol. Ensure anhydrous conditions if required.[17]
-
Deprotection Reaction: After cleavage from the solid support and base deprotection, dissolve the crude RNA pellet in the desilylation solution.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 65°C for TEA·3HF) for the specified time (e.g., 1.5-2.5 hours).[1][15]
-
Quenching and Desalting: Quench the reaction as recommended (e.g., with 1.5 M ammonium bicarbonate) and desalt the oligonucleotide to remove excess fluoride ions and other salts.[1]
-
Analysis: Analyze the product by HPLC or mass spectrometry to confirm the complete removal of the TBDMS groups. If incomplete, the incubation time or temperature may need to be increased.
Visualizing the Workflow and Troubleshooting Logic
RNA Synthesis Workflow
Caption: Standard solid-phase RNA synthesis workflow using TBDMS phosphoramidites.
Troubleshooting Logic for Low Yield
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. exactmer.com [exactmer.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. blog.biolytic.com [blog.biolytic.com]
- 6. blog.entegris.com [blog.entegris.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotage.com [biotage.com]
- 9. atdbio.com [atdbio.com]
- 10. eu.idtdna.com [eu.idtdna.com]
- 11. kulturkaufhaus.de [kulturkaufhaus.de]
- 12. researchgate.net [researchgate.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. atdbio.com [atdbio.com]
- 17. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing 2'- to 3'-Silyl Migration in RNA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing 2'- to 3'-silyl migration during RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2'- to 3'-silyl migration in RNA synthesis?
A1: During the synthesis of RNA phosphoramidites, a silyl (B83357) protecting group is used to shield the 2'-hydroxyl group of the ribose sugar. 2'- to 3'-silyl migration is an intramolecular reaction where this silyl group moves from the 2'-position to the adjacent 3'-position. This isomerization leads to the formation of a 3'-O-silyl nucleoside, which can then be incorrectly phosphitylated at the now-free 2'-hydroxyl group. The resulting 2'-phosphoramidite is an impurity that, if incorporated into a growing RNA oligonucleotide, creates an unnatural 2'-5' phosphodiester linkage instead of the native 3'-5' linkage.
Q2: Why is preventing 2'- to 3'-silyl migration important?
A2: The presence of 2'-5' linkages in an RNA oligonucleotide can have significant consequences for its biological function and structural integrity. These unnatural linkages can alter the RNA's three-dimensional structure, interfere with its ability to hybridize with complementary strands, and render it inactive in biological applications such as siRNA-mediated gene silencing or aptamer-target binding. Therefore, preventing silyl migration is critical for the synthesis of high-quality, biologically active RNA.
Q3: Which silyl protecting group is most susceptible to migration?
A3: The most commonly used and most susceptible silyl protecting group is the tert-butyldimethylsilyl (TBDMS or TBS) group. The synthesis of 2'-O-TBDMS-protected ribonucleosides is not entirely regioselective, often yielding a mixture of 2'- and 3'-isomers that must be carefully separated.[1] Migration can also occur during the subsequent phosphitylation step to create the phosphoramidite (B1245037).
Q4: Are there alternative protecting groups that prevent this migration?
A4: Yes, several alternative 2'-hydroxyl protecting groups have been developed to overcome the issue of silyl migration. The two most prominent are:
-
Triisopropylsilyloxymethyl (TOM): This protecting group features an oxymethyl spacer that distances the bulky silyl group from the 2'-hydroxyl, which prevents 2' to 3' migration during basic steps.[2]
-
2'-Acetoxyethyl orthoester (2'-ACE): This is an acetal-type protecting group that is not susceptible to migration under the conditions used for RNA synthesis.
These advanced protecting groups also offer other advantages, such as higher coupling efficiencies and faster deprotection protocols.[3]
Comparison of 2'-Hydroxyl Protecting Groups
| Feature | tert-Butyldimethylsilyl (TBDMS) | Triisopropylsilyloxymethyl (TOM) | 2'-Acetoxyethyl orthoester (2'-ACE) |
| Propensity for 2' to 3' Migration | High | Prevented | Prevented |
| Steric Hindrance | High | Low (due to spacer) | Low |
| Coupling Efficiency | Good | Very High | Very High |
| Deprotection Conditions | Fluoride (B91410) source (e.g., TBAF, TEA·3HF) | Two-step: Base (e.g., AMA) followed by fluoride source | Mildly acidic buffer |
| Compatibility with DNA Synthesis | Requires modified protocols | Compatible | Requires different 5'-deprotection chemistry |
Troubleshooting Guide
Problem: Suspected 2'- to 3'-Silyl Migration
Symptoms:
-
Low yield of full-length RNA product.
-
Presence of unexpected peaks during HPLC or mass spectrometry analysis of the purified oligonucleotide.
-
Reduced or no biological activity of the synthesized RNA (e.g., in gene silencing experiments).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Use of TBDMS-protected phosphoramidites of suboptimal quality. | 1. Source High-Quality Reagents: Purchase TBDMS phosphoramidites from a reputable supplier that provides analytical data (e.g., HPLC or NMR) confirming the absence of detectable 2'-phosphoramidite impurities.[4] 2. Proper Storage: Store phosphoramidites under anhydrous conditions and at the recommended temperature to prevent degradation and isomerization. |
| Suboptimal phosphitylation conditions during monomer synthesis. | 1. Control Reaction Time and Temperature: Follow established protocols for phosphitylation carefully, avoiding prolonged reaction times or elevated temperatures that can promote silyl migration. 2. Use appropriate activators and bases: Ensure the use of non-nucleophilic bases and suitable activators to minimize side reactions. |
| Inherent instability of the TBDMS group. | 1. Switch to an Alternative Protecting Group: For critical applications or long RNA sequences, consider using TOM- or 2'-ACE-protected phosphoramidites, which are not prone to migration.[2] |
Experimental Protocols
Protocol 1: Synthesis of RNA using TOM-Protected Phosphoramidites
This protocol outlines the key steps for solid-phase RNA synthesis using 2'-O-TOM-protected phosphoramidites.
-
Synthesis Cycle:
-
Activator: Use 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).
-
Coupling Time: A 6-minute coupling time is recommended with ETT, and a 3-minute coupling time with BTT.
-
-
Cleavage and Base/Phosphate (B84403) Deprotection:
-
Prepare a solution of ammonium (B1175870) hydroxide/methylamine (AMA).
-
Incubate the solid support with the AMA solution in a sealed vial for 10 minutes at 65°C.
-
-
2'-O-TOM Group Deprotection:
-
After evaporation of the AMA solution, dissolve the oligonucleotide in anhydrous DMSO.
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.
-
-
Purification:
-
Purify the deprotected RNA using standard techniques such as HPLC or PAGE.
-
Protocol 2: Synthesis of RNA using 2'-ACE-Protected Phosphoramidites
This protocol provides a general outline for RNA synthesis using the 2'-ACE chemistry.
-
Synthesis Cycle:
-
This chemistry uses a 5'-silyl protecting group, requiring a fluoride source (e.g., triethylamine trihydrofluoride) for its removal in each cycle.
-
Standard phosphoramidite coupling protocols are used.
-
-
Cleavage and Base/Phosphate Deprotection:
-
Cleavage from the solid support and deprotection of exocyclic amines and phosphate groups are typically achieved using aqueous methylamine.
-
-
2'-ACE Group Deprotection:
-
The 2'-ACE groups are removed under mild acidic conditions (e.g., an aqueous buffer at pH 3.8) by heating at 60°C for 30 minutes.[3]
-
-
Purification:
-
The final RNA product can be purified by HPLC or PAGE.
-
Visualizations
Caption: Mechanism of 2'- to 3'-silyl migration and subsequent incorrect phosphitylation.
References
Strategies for minimizing n-1 shortmers in TBDMS-based RNA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of n-1 shortmers during TBDMS-based RNA synthesis.
Troubleshooting Guide: Minimizing n-1 Shortmers
Issue: High levels of n-1 shortmers detected after synthesis.
N-1 shortmers are deletion sequences missing a single nucleotide. Their formation is a common issue in solid-phase oligonucleotide synthesis and can primarily be attributed to inefficiencies in the detritylation and coupling steps of the synthesis cycle. Effective capping of unreacted chains is critical to prevent their elongation in subsequent cycles.
Question: What are the primary causes of n-1 shortmer formation in TBDMS-based RNA synthesis?
Answer:
The formation of n-1 shortmers in TBDMS-based RNA synthesis is primarily due to two key inefficiencies in the synthesis cycle:
-
Incomplete Detritylation (Deblocking): The acid-labile 5'-dimethoxytrityl (DMT) protecting group must be completely removed at the beginning of each cycle to expose the 5'-hydroxyl group for the next coupling reaction.[1] If the DMT group is not fully removed, the hydroxyl group remains blocked, and the incoming phosphoramidite (B1245037) cannot couple, leading to a deletion at that position in the sequence.[2]
-
Inefficient Coupling: The coupling reaction, where the activated phosphoramidite is added to the growing RNA chain, may not proceed to 100% completion. This can be caused by several factors:
-
Steric Hindrance: The bulky nature of the tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl of the ribose sugar can sterically hinder the coupling reaction.[3]
-
Moisture: The presence of even trace amounts of water in the reagents, particularly the acetonitrile (B52724) (ACN) solvent, can react with the activated phosphoramidite, rendering it incapable of coupling to the growing chain.[2]
-
Phosphoramidite Quality: The purity of the phosphoramidite monomers is crucial. Impurities or degraded phosphoramidites will not couple efficiently.[4]
-
Suboptimal Activation: The activator used may not be efficient enough to fully activate the phosphoramidite for the coupling reaction.[5]
-
-
Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked by acetylation in the capping step.[1] If capping is incomplete, these unreacted chains can participate in the next coupling cycle, leading to the formation of an n-1 deletion sequence that carries a 5'-DMT group, making it difficult to separate from the full-length product during purification.[2]
Question: How can I improve my coupling efficiency to reduce n-1 shortmers?
Answer:
Optimizing the coupling step is critical for minimizing n-1 impurities. Here are several strategies:
-
Extend Coupling Time: Due to the steric bulk of the TBDMS group, longer coupling times are often necessary for RNA synthesis compared to DNA synthesis. A typical coupling time for TBDMS-protected RNA phosphoramidites is around 6 minutes when using an activator like 5-Ethylthio-1H-tetrazole (ETT).[6]
-
Use a More Efficient Activator: The choice of activator significantly impacts coupling efficiency. While 1H-Tetrazole is a standard activator, more potent activators are recommended for RNA synthesis.
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic and have been shown to improve coupling efficiency and reduce coupling times.[5][7] For instance, using BTT can reduce the required coupling time to approximately 3 minutes.[5][6]
-
4,5-Dicyanoimidazole (DCI) is another effective activator that is less acidic than tetrazole derivatives, which can be advantageous in preventing side reactions like detritylation of the phosphoramidite monomer.[8]
-
-
Ensure Anhydrous Conditions: Moisture is a major inhibitor of the coupling reaction.[2]
-
Use High-Quality Phosphoramidites: The purity of the phosphoramidite monomers is paramount. Use freshly prepared solutions from high-purity, well-characterized phosphoramidites.[4]
Question: What modifications can be made to the detritylation and capping steps to minimize n-1 formation?
Answer:
Optimizing the detritylation and capping steps is crucial for preventing the formation of n-1 shortmers.
Detritylation (Deblocking):
-
Ensure Complete DMT Removal: Incomplete removal of the 5'-DMT group will directly lead to n-1 sequences. While Trichloroacetic acid (TCA) is commonly used, Dichloroacetic acid (DCA) is a milder alternative that can reduce the risk of depurination, a side reaction that can occur with prolonged acid exposure.[9]
-
Optimize Acid Contact Time: It is essential to find a balance where the DMT group is completely removed without causing significant depurination. This can be achieved by optimizing the concentration and delivery time of the deblocking acid.[10] For longer syntheses, consider increasing the delivery volume or time of the deblocking agent to ensure complete reaction.
Capping:
-
Use a Highly Efficient Capping Reagent: The standard capping mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) may not be sufficient for achieving >99% capping efficiency. Using a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) as a component of the capping mixture can significantly improve capping efficiency.[2]
-
Increase Capping Time and Reagent Delivery: For synthesizers that allow it, increasing the delivery volume and contact time of the capping reagents can help drive the reaction to completion and ensure all unreacted 5'-hydroxyls are blocked.[2]
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of n-1 shortmers in a synthetic RNA sample?
A1: The acceptable level of n-1 shortmers depends on the intended application of the RNA oligonucleotide. For demanding applications such as therapeutics or in vivo studies, the purity requirements are very high, and n-1 impurities should be minimized as much as possible, often to less than 5% of the total product. For less sensitive applications like PCR primers or probes, higher levels may be tolerated. Ultimately, the required purity should be determined by the specific experimental needs.
Q2: Can purification methods effectively remove n-1 shortmers?
A2: The removal of n-1 shortmers can be challenging, especially if they carry a 5'-DMT group ("DMT-on").[2] This is because they have very similar chromatographic properties to the full-length product (FLP). While techniques like ion-pair reversed-phase HPLC (IP-RP-HPLC) and denaturing polyacrylamide gel electrophoresis (PAGE) can provide good resolution, complete separation is often difficult to achieve.[11] Therefore, it is far more effective to minimize the formation of n-1 shortmers during synthesis rather than relying solely on downstream purification.
Q3: Does the choice of 2'-hydroxyl protecting group other than TBDMS affect n-1 formation?
A3: Yes, the choice of the 2'-hydroxyl protecting group can influence n-1 formation. The steric bulk of the TBDMS group is a known contributor to reduced coupling efficiency.[3] Alternative protecting groups with different steric and electronic properties have been developed to address this. For example, the 2'-O-triisopropylsilyloxymethyl (TOM) group has an oxymethyl spacer that extends the bulky silyl (B83357) group further from the reaction center, which can lead to slightly higher coupling efficiencies compared to TBDMS, especially for longer RNA sequences.[3]
Q4: How does the quality of the solid support impact n-1 shortmer formation?
A4: The solid support can influence the overall synthesis efficiency. The loading of the first nucleoside, the accessibility of the growing chain, and the physical properties of the support material can all play a role. A support with uniform porosity and appropriate functionalization is necessary for efficient diffusion of reagents and to minimize steric hindrance, thereby supporting high coupling efficiencies and reducing the likelihood of n-1 formation.
Q5: Are there any sequence-dependent effects on the formation of n-1 shortmers?
A5: Yes, sequence composition can influence the efficiency of the synthesis cycle. For example, guanosine (B1672433) (G) is more susceptible to depurination under acidic detritylation conditions. Additionally, sequences prone to forming strong secondary structures on the solid support can hinder the accessibility of the 5'-hydroxyl group, leading to lower coupling efficiencies and an increased probability of n-1 shortmer formation at those positions.
Data Summary
| Parameter | Condition 1 | Condition 2 | Impact on Coupling Efficiency / Purity | Source |
| 2'-Protecting Group | TBDMS | TOM | For a 100-mer, TBDMS provides ~27% crude purity, while TOM affords ~33%. | [3] |
| Activator | 1H-Tetrazole | ETT (5-Ethylthio-1H-tetrazole) | ETT is a more effective activator for sterically hindered TBDMS-protected RNA monomers, leading to higher coupling yields. | [5] |
| Activator | ETT | BTT (5-Benzylthio-1H-tetrazole) | BTT allows for shorter coupling times (approx. 3 min) compared to ETT (approx. 6 min) for TBDMS-RNA synthesis. | [5][6] |
| Capping Reagent | Acetic Anhydride/1-Methylimidazole | Acetic Anhydride/DMAP | Using DMAP as a catalyst can increase capping efficiency to >99%. | [2] |
Experimental Protocols
Protocol 1: Optimized Coupling Step for TBDMS-RNA Synthesis
This protocol is designed to maximize coupling efficiency and minimize n-1 shortmer formation.
-
Reagent Preparation:
-
Prepare a 0.25 M solution of 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.
-
Prepare 0.1 M solutions of TBDMS-protected RNA phosphoramidites in anhydrous acetonitrile. Ensure all solutions are prepared in a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
-
Synthesis Cycle Parameters:
-
Detritylation: Use 3% Dichloroacetic acid (DCA) in dichloromethane. Ensure sufficient delivery time to achieve complete detritylation, which can be monitored by the persistence of the orange trityl cation color.
-
Coupling:
-
Capping: Use a solution of 6.5% DMAP in the capping B solution (typically with acetic anhydride in the capping A solution). Ensure a sufficient wait time (e.g., 22 seconds) for complete capping.[2]
-
Oxidation: Use a standard solution of iodine in THF/water/pyridine.
-
-
Post-Synthesis:
-
Cleave and deprotect the oligonucleotide from the solid support using the appropriate conditions for the base-protecting groups used (e.g., AMA - ammonium (B1175870) hydroxide/methylamine).
-
Remove the 2'-TBDMS protecting groups using a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[12]
-
Analyze the crude product using IP-RP-HPLC or denaturing PAGE to assess the level of n-1 shortmers.
-
Visualizations
Caption: Workflow of TBDMS-based solid-phase RNA synthesis.
Caption: Logical pathways leading to full-length product versus n-1 shortmer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gilson.com [gilson.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: HPLC Analysis of Synthetic RNA Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of failed sequences in RNA oligonucleotide synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of synthetic RNA oligonucleotides.
FAQ 1: Interpreting a Typical HPLC Chromatogram of Crude RNA
Question: What do the different peaks in my crude RNA oligonucleotide chromatogram represent?
Answer: A typical ion-pair reversed-phase (IP-RP) HPLC chromatogram of a crude RNA oligonucleotide synthesis will show a main peak corresponding to the full-length product (FLP). Shorter, truncated sequences, which are common synthesis failures, are more polar and will therefore elute earlier than the FLP.[1] You will often see a series of smaller peaks eluting just before the main FLP peak. These are typically the "n-1" (one nucleotide shorter) and "n-2" (two nucleotides shorter) failure sequences.[2] Any peaks eluting significantly later than the FLP could be indicative of longer sequences (n+1) or oligonucleotides with remaining hydrophobic protecting groups (e.g., a 5'-dimethoxytrityl group).[1]
FAQ 2: Diagnosing Peak Broadening
Question: Why are the peaks in my RNA HPLC chromatogram broad?
Answer: Peak broadening in RNA HPLC analysis can be caused by several factors:
-
Secondary Structures: RNA molecules can fold into secondary structures like hairpins and duplexes, which can exist in multiple conformations. This conformational flexibility can lead to peak broadening.[3][4] To mitigate this, it is recommended to perform the separation at an elevated temperature (e.g., 60-80°C) to denature these structures.[5][6]
-
Column Overload: Injecting too much sample onto the column can lead to broad, asymmetrical peaks.[7] Try diluting your sample or reducing the injection volume.
-
Low Flow Rate: A flow rate that is too low for the column dimensions can increase longitudinal diffusion, resulting in broader peaks.[8]
-
Excessive System Dead Volume: Large volumes in the injector, tubing, or detector cell can contribute to peak broadening.[7] Ensure all connections are secure and use tubing with an appropriate internal diameter.
FAQ 3: Troubleshooting Split Peaks
Question: My main product peak is split into two or more peaks. What is the cause?
Answer: Peak splitting in the analysis of RNA oligonucleotides can be particularly perplexing. Here are the common culprits:
-
RNA Conformations: As with peak broadening, the presence of stable secondary structures can lead to the separation of different conformers of the same RNA molecule, resulting in split peaks.[9] Increasing the column temperature is a primary strategy to resolve this.[9][10]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting.[11] Whenever possible, dissolve your sample in the initial mobile phase.
-
Contamination or Void in the Column: Particulates from the sample or mobile phase can clog the column inlet frit, leading to a disturbed flow path and split peaks for all analytes.[11][12] A void at the head of the column can have a similar effect. Using a guard column and filtering your samples and mobile phases can help prevent this.[11]
-
Co-elution of Impurities: What appears to be a split peak may actually be two distinct but very closely eluting species, such as the FLP and a closely related impurity.
FAQ 4: Addressing Tailing or Fronting Peaks
Question: My peaks are asymmetrical, showing significant tailing or fronting. How can I fix this?
Answer: Peak asymmetry is a common HPLC issue that can affect resolution and quantification.
-
Peak Tailing: This is often caused by strong interactions between the RNA and the stationary phase, or by column overload.[13] Ensure your mobile phase pH is appropriate and that you are not injecting too much sample.
-
Peak Fronting: This is typically a sign of column overload or an injection solvent that is too strong. Reduce the sample concentration or dissolve the sample in a weaker solvent.
Data Presentation
The following tables provide quantitative data to assist in method development and troubleshooting.
Table 1: Common Ion-Pair Reversed-Phase (IP-RP) Mobile Phases
| Mobile Phase System | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | MS Compatibility | Notes |
| TEAA | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in Water | 0.1 M TEAA in 25-50% Acetonitrile/Water | No | A common, effective ion-pairing agent for UV-based analysis.[6] |
| TEA-HFIP | 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in Water | 15 mM TEA, 400 mM HFIP in Methanol or Acetonitrile | Yes | A volatile buffer system ideal for LC-MS applications. Provides excellent resolution.[5][14] |
| HAA | 100 mM Hexylammonium Acetate (HAA), pH 7.0 in Water | 100 mM HAA in Acetonitrile/Water | No | A stronger ion-pairing agent that can improve retention and resolution.[14] |
Table 2: General Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Broad Peaks | RNA secondary structures, column overload, low flow rate, excessive dead volume. | Increase column temperature (60-80°C), reduce sample concentration/injection volume, optimize flow rate, check system connections.[3][7][8] |
| Split Peaks | RNA secondary structures, incompatible injection solvent, column contamination/void. | Increase column temperature, dissolve sample in mobile phase, use a guard column, replace analytical column if necessary.[10][11] |
| Tailing Peaks | Strong analyte-stationary phase interactions, column overload. | Adjust mobile phase pH, reduce sample concentration.[13] |
| Fronting Peaks | Column overload, strong injection solvent. | Reduce sample concentration, dissolve sample in a weaker solvent. |
| Early Eluting Peaks | Truncated failure sequences (n-1, n-2, etc.). | This is expected in crude samples. Use a shallower gradient for better resolution from the FLP.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
After synthesis and deprotection, evaporate the crude RNA oligonucleotide solution to dryness using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate volume of Mobile Phase A (or a compatible weak solvent like sterile, nuclease-free water) to achieve a desired concentration (e.g., 1-2 mg/mL).[2]
-
Vortex the sample thoroughly to ensure complete dissolution.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any particulate matter.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: General IP-RP HPLC Method for RNA Analysis
-
Column: Use a reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 130 Å pore size).[5]
-
Mobile Phase A: 0.1 M TEAA, pH 7.0 in water (for UV detection).
-
Mobile Phase B: 0.1 M TEAA in 25% Acetonitrile/Water.
-
Flow Rate: 0.8 - 1.0 mL/min for a standard analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 60°C to minimize secondary structures.[5]
-
Detection: UV absorbance at 260 nm.
-
Gradient: Start with a shallow gradient to ensure good separation of failure sequences from the full-length product. A typical starting point is a linear gradient from 20% to 60% Mobile Phase B over 20-30 minutes. The gradient may need to be optimized based on the length and sequence of the RNA.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HPLC analysis of synthetic RNA.
Caption: Workflow from RNA synthesis to HPLC analysis and purification.
Caption: Troubleshooting decision tree for common HPLC peak shape issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. waters.com [waters.com]
- 6. ads-tec.co.jp [ads-tec.co.jp]
- 7. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 8. quora.com [quora.com]
- 9. Rapid purification of RNA secondary structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: 2'-O-TBDMS Protecting Groups in Oligonucleotide Synthesis
Welcome to the technical support center for the application of 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance and other common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2'-O-TBDMS group in RNA synthesis?
The 2'-O-TBDMS group is a bulky protecting group used to shield the 2'-hydroxyl group of ribonucleosides during solid-phase RNA synthesis.[1] This protection is crucial to prevent unwanted side reactions and to ensure the formation of the correct 3'-5' phosphodiester linkages. The bulky nature of the TBDMS group, however, can introduce challenges such as steric hindrance.[1][2]
Q2: What is steric hindrance in the context of 2'-O-TBDMS protection?
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In RNA synthesis, the large TBDMS group on the 2'-position can physically impede the approach of the incoming phosphoramidite (B1245037) monomer to the 5'-hydroxyl group of the growing oligonucleotide chain.[1][2] This can lead to lower coupling efficiencies and require longer reaction times.[1][3]
Q3: Can the 2'-O-TBDMS group migrate? What are the consequences?
Yes, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position during phosphoramidite monomer synthesis.[4] If this occurs, subsequent phosphitylation at the now free 2'-position can lead to the formation of unnatural 2'-5' internucleotide linkages in the final oligonucleotide, which are not biologically active.[4][5]
Q4: What are the common reagents for removing the 2'-O-TBDMS group?
The most common method for cleaving the 2'-O-TBDMS group is through the use of a fluoride (B91410) ion source.[6] Reagents frequently used include tetrabutylammonium (B224687) fluoride (TBAF), triethylamine (B128534) trihydrofluoride (TEA·3HF), ammonium (B1175870) fluoride, and potassium fluoride.[6][7][8][9] The choice of reagent can impact the efficiency and cleanliness of the deprotection step.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Synthesis
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
Presence of shorter, truncated sequences upon analysis (e.g., by HPLC or PAGE).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky TBDMS group can slow down the coupling reaction.[1][2] |
| Increase Coupling Time: Extend the coupling time to 6 minutes or even longer (up to 15 minutes for difficult sequences) to allow for complete reaction.[1][10] | |
| Use a More Potent Activator: Standard activators like 1H-tetrazole may not be sufficient. Switch to more powerful activators such as 5-ethylthio-1H-tetrazole (SET), 5-benzylmercapto-1H-tetrazole (BMT), or 4,5-dicyanoimidazole (B129182) (DCI) to enhance the coupling rate.[7][8][11] | |
| Consider Alternative Protecting Groups: For very long oligonucleotides, consider using phosphoramidites with alternative 2'-protecting groups that have a spacer to reduce steric hindrance, such as the 2'-O-triisopropylsilyloxymethyl (TOM) group.[1][2][12] | |
| Suboptimal Reagent Quality | Impure or degraded phosphoramidites or activators can lead to poor coupling. |
| Use High-Quality Reagents: Ensure that all reagents are fresh, anhydrous, and of high purity. | |
| Secondary Structure of RNA | The growing RNA chain can form secondary structures that hinder the accessibility of the 5'-hydroxyl group. |
| Use Co-solvents: The addition of co-solvents can help to destabilize secondary structures. |
Problem 2: Cleavage of the Oligonucleotide Chain During Deprotection
Symptoms:
-
Significant degradation of the full-length product observed after the deprotection steps.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Premature Loss of 2'-O-TBDMS Group | The TBDMS group can be partially removed during the initial basic deprotection step (for nucleobase and phosphate (B84403) protecting groups), exposing the 2'-hydroxyl to the basic conditions, which can lead to phosphodiester bond cleavage.[6] |
| Use Milder Base Deprotection Conditions: Instead of standard concentrated ammonium hydroxide, use a mixture of 1:1 concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine.[7] This mixture effectively removes base-labile protecting groups while minimizing premature TBDMS cleavage.[7][8] | |
| Employ Base-Labile Protecting Groups: Utilize nucleobase protecting groups that are more labile and require less harsh basic conditions for removal.[6] |
Problem 3: Incomplete Removal of the 2'-O-TBDMS Group
Symptoms:
-
The purified oligonucleotide shows heterogeneity or a shift in mobility/retention time, indicating incomplete desilylation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Fluoride Reagent | The chosen fluoride reagent or reaction conditions may not be optimal for complete desilylation. |
| Optimize Desilylation Conditions: Standard conditions often involve 1M TBAF in THF for up to 24 hours at room temperature.[6][8] For faster and cleaner deprotection, consider using triethylamine trihydrofluoride (TEA·3HF), which can complete the reaction in a shorter time (e.g., 2.5 hours at 65°C).[5] | |
| Use Alternative Fluoride Sources: Mild deprotection can be achieved with aqueous ammonium fluoride or potassium fluoride, which can be beneficial for sensitive oligonucleotides.[9][13] | |
| Presence of Water | Adventitious water can affect the performance of some fluoride reagents like TBAF.[10] |
| Ensure Anhydrous Conditions: Use anhydrous solvents and reagents for the desilylation step. |
Problem 4: Issues During the Initial 2'-O-TBDMS Protection of Nucleosides
Symptoms:
-
Low yield of the desired 2'-O-TBDMS protected nucleoside.
-
Formation of multiple products (e.g., 3'-O-TBDMS, 5'-O-TBDMS, and di-silylated species) observed by TLC or NMR.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Water | Water in the reaction will consume the TBDMS-Cl reagent. Guanosine, in particular, can be a hydrate.[14] |
| Ensure Rigorously Anhydrous Conditions: Dry all starting materials (nucleosides, solvents like DMF) and glassware thoroughly before the reaction.[14] | |
| Impure Reagents | Hydrolyzed TBDMS-Cl or impure solvents can lead to side reactions and low yields.[14] |
| Verify Reagent Purity: Use fresh, high-quality TBDMS-Cl and anhydrous, amine-free DMF.[14] | |
| Non-optimized Reaction Conditions | Incorrect stoichiometry or temperature can lead to incomplete or non-selective reactions. |
| Follow Established Protocols: Use a reliable protocol, for instance, with 1.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole (B134444) in anhydrous DMF.[15][16] For hindered alcohols, using the more reactive TBDMS-OTf with 2,6-lutidine as a base can be more effective.[17] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines a typical cycle for automated RNA synthesis using 2'-O-TBDMS phosphoramidites on a solid support.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Addition of the 2'-O-TBDMS protected phosphoramidite monomer and an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole) to the support-bound oligonucleotide. The coupling time should be extended to at least 5-6 minutes.[10]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate triester using an iodine solution.
-
Repeat: The cycle is repeated until the desired sequence is synthesized.
Protocol 2: Stepwise Deprotection of the Synthesized Oligonucleotide
This protocol describes a two-step deprotection process for the synthesized RNA.
Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
-
Transfer the solid support with the synthesized oligonucleotide to a vial.
-
Add a 1:1 (v/v) mixture of concentrated aqueous ammonia and 8M ethanolic methylamine.[7]
-
Incubate at 65°C for 10-15 minutes.[8]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support with an ethanol/acetonitrile/water solution and combine the washes with the supernatant.[8]
-
Evaporate the solution to dryness.
Step 2: Removal of the 2'-O-TBDMS Groups
-
To the dried oligonucleotide, add a solution of triethylamine trihydrofluoride (TEA·3HF). A common preparation is to mix triethylamine, N-methylpyrrolidinone (NMP), and TEA·3HF.
-
Incubate the reaction at 65°C for 2.5 hours.[5]
-
Quench the reaction and precipitate the deprotected RNA using an appropriate method (e.g., addition of n-butanol).
Visualizations
Caption: Workflow for RNA synthesis using 2'-O-TBDMS protecting groups.
Caption: Troubleshooting guide for low coupling efficiency.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Best practices for storage and handling of RNA phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of RNA phosphoramidites. Find answers to frequently asked questions and troubleshoot common issues encountered during RNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for RNA phosphoramidites?
RNA phosphoramidites are highly sensitive to moisture and oxidation.[1][2] Proper storage is critical to maintain their integrity and ensure high coupling efficiencies during oligonucleotide synthesis.[2] They should be stored at low temperatures and under an inert atmosphere.
Q2: Why is an inert atmosphere important for storing phosphoramidites?
An inert atmosphere, typically argon or nitrogen, is crucial to prevent the oxidation of phosphoramidites.[1] Oxidation can lead to the formation of phosphonates and other byproducts that will not couple during synthesis, resulting in lower yields of the desired full-length oligonucleotide.
Q3: What is the impact of water contamination on RNA phosphoramidites?
Water contamination is a primary cause of phosphoramidite (B1245037) degradation.[1][2][3][4] Moisture leads to hydrolysis of the phosphoramidite, forming an H-phosphonate species that is unreactive in the standard coupling reaction.[4] This hydrolysis reduces the amount of active phosphoramidite available for synthesis, leading to decreased coupling efficiency and an increase in truncated sequences.[1] The water content of phosphoramidites should be strictly controlled, ideally below 0.3%.[5]
Q4: How long can I store RNA phosphoramidites?
When stored correctly under the recommended conditions, solid RNA phosphoramidites can be stable for extended periods. However, once dissolved in solution for use on a synthesizer, their stability decreases. It is best practice to use dissolved phosphoramidites within a few days.[6] Guanosine (dG) phosphoramidites are known to be particularly less stable in solution compared to other bases.[1][3]
Q5: Should I be concerned about the thermal stability of RNA phosphoramidites?
Yes, thermal stability is an important factor, especially in large-scale synthesis.[7] Some phosphoramidites can exhibit noticeable degradation at elevated temperatures.[7] Understanding the thermal profile of the specific phosphoramidites being used is crucial for process safety and to avoid the formation of hazardous byproducts.[7]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency During RNA Synthesis
Low coupling efficiency is a common problem that leads to a lower yield of the full-length oligonucleotide and a higher proportion of shorter, failure sequences.
| Potential Cause | Troubleshooting Step |
| Degraded Phosphoramidites | Ensure phosphoramidites have been stored correctly at -20°C under an inert atmosphere. If degradation is suspected, use a fresh vial of phosphoramidite. For dissolved amidites on the synthesizer, do not use them if they have been on the instrument for more than 3 days.[6] |
| Moisture Contamination | Use anhydrous acetonitrile (B52724) (<30 ppm water) for dissolving phosphoramidites and for all synthesizer reagents.[6][8] Ensure that the inert gas supplied to the synthesizer is dry.[8] Check for leaks in the system that could introduce atmospheric moisture. |
| Suboptimal Activator | Verify the activator concentration and ensure it is fresh. The choice of activator can influence coupling efficiency. |
| Insufficient Coupling Time | RNA phosphoramidites, especially those with bulky 2'-protecting groups, may require longer coupling times than DNA phosphoramidites.[9] A coupling time of at least 3-6 minutes is often recommended.[6][9][10] |
| Secondary Structure Formation | The growing RNA chain can form secondary structures like hairpins, which can hinder the coupling reaction.[] Consider using modified phosphoramidites or adjusting synthesis conditions to minimize these effects. |
Issue 2: Impurities in the Final Oligonucleotide Product
The presence of impurities can affect the performance of the RNA oligonucleotide in downstream applications.
| Potential Cause | Troubleshooting Step |
| Poor Quality Starting Materials | Use high-purity phosphoramidites.[12] Perform quality control on incoming phosphoramidite batches to check for impurities. |
| Incomplete Deprotection | Ensure that the deprotection steps (cleavage from the support, removal of phosphate (B84403) and base protecting groups, and removal of the 2'-hydroxyl protecting group) are complete.[13][14] Follow the recommended deprotection protocols for the specific protecting groups used. |
| Side Reactions During Synthesis | Side reactions can occur due to factors like poor quality reagents or incorrect synthesis parameters. Ensure all reagents are fresh and the synthesizer is properly maintained. |
Experimental Protocols
Protocol 1: Quality Control of RNA Phosphoramidites by HPLC
This protocol outlines a general method for assessing the purity of RNA phosphoramidites using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a sample of the phosphoramidite at a concentration of 0.1 mg/mL in anhydrous acetonitrile.[12]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from mobile phase A to mobile phase B to elute the phosphoramidite and any impurities.
-
Detection: UV absorbance at 260 nm.[15]
-
-
Analysis: Analyze the resulting chromatogram to determine the purity of the phosphoramidite by calculating the area percentage of the main peak.
Protocol 2: Automated RNA Oligonucleotide Synthesis Cycle
This protocol describes the four main steps in the automated synthesis of RNA oligonucleotides using phosphoramidite chemistry.[16]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling step.[17][18]
-
Coupling: The activated phosphoramidite, in the presence of an activator like tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[17][18]
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent them from participating in subsequent coupling steps, which would result in N-1 shortmer sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.
Protocol 3: Cleavage and Deprotection of RNA Oligonucleotides
This protocol outlines the steps required to cleave the synthesized RNA from the solid support and remove the protecting groups.
-
Cleavage and Base Deprotection: The support-bound oligonucleotide is treated with a basic solution, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[13][19]
-
2'-Hydroxyl Deprotection: The protecting group on the 2'-hydroxyl of the ribose sugar (e.g., TBDMS) is removed. This is often achieved by treatment with a fluoride (B91410) reagent like triethylamine (B128534) trihydrofluoride (TEA-3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[20]
-
Desalting: The fully deprotected RNA oligonucleotide is desalted to remove any remaining salts from the deprotection steps.
Visualizations
Caption: Workflow for RNA Phosphoramidite Handling.
Caption: Troubleshooting Low Coupling Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. blog.entegris.com [blog.entegris.com]
- 8. glenresearch.com [glenresearch.com]
- 9. atdbio.com [atdbio.com]
- 10. glenresearch.com [glenresearch.com]
- 12. lcms.cz [lcms.cz]
- 13. glenresearch.com [glenresearch.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. glenresearch.com [glenresearch.com]
- 20. academic.oup.com [academic.oup.com]
Validation & Comparative
Dmf vs. Isobutyryl: A Comparative Guide to Guanine Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and efficiency. This guide provides an in-depth comparison of two commonly used N2-protecting groups for guanine (B1146940): N,N-dimethylformamidine (dmf) and isobutyryl (ibu). We present experimental data and protocols to objectively evaluate their performance and highlight the advantages of the dmf group, particularly in modern high-throughput and sensitive applications.
The exocyclic amine of guanine is highly nucleophilic and requires robust protection during the iterative cycles of solid-phase oligonucleotide synthesis to prevent unwanted side reactions.[1] While the isobutyryl (ibu) group has been a long-standing choice, the dimethylformamidine (dmf) group has emerged as a superior alternative, offering significant advantages in terms of deprotection speed and milder reaction conditions.[1][2]
Performance Comparison: dmf-G vs. ibu-G
The primary advantage of the dmf protecting group lies in its significantly faster deprotection kinetics.[1][2] This lability allows for the use of milder deprotection reagents and shorter reaction times, which is crucial for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or certain modified bases.[2]
| Parameter | dmf-Guanine | ibu-Guanine | Key Advantages of dmf-G |
| Deprotection Time (Ammonium Hydroxide) | 1 hour at 65°C or 2 hours at 55°C[1][3] | 5 hours at 55°C[4] | Approximately 4 times faster deprotection.[2] |
| Deprotection Time (AMA) | 5-10 minutes at 65°C[5][6][7] | Can also be deprotected with AMA, but dmf is preferred for speed.[6][7] | Enables ultrafast deprotection protocols.[6][7] |
| Deprotection Conditions | Milder conditions, compatible with sensitive modifications.[2] | Requires more stringent/prolonged heating.[4][8] | Minimizes degradation of labile oligonucleotides.[2] |
| Side Reactions | Reduced risk of side reactions due to shorter exposure to harsh chemicals.[1] | Higher potential for base modifications with prolonged deprotection.[4] | Higher final product fidelity.[1] |
| G-Rich Sequences | Particularly beneficial, reducing incomplete deprotection.[1][3] | Prone to incomplete deprotection in G-rich sequences.[3] | Improved yield and purity for difficult sequences.[1] |
| Phosphoramidite (B1245037) Stability | Stable in solution, comparable to standard amidites.[3] | Generally stable. | No compromise on reagent stability. |
| Coupling Efficiency | High coupling efficiencies, typically >99%.[9] | High coupling efficiencies, typically >99%.[9] | Comparable coupling performance. |
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using both dmf-G and ibu-G phosphoramidites follows the same fundamental cycle of detritylation, coupling, capping, and oxidation.[4][10][11][12]
1. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using an acid, typically trichloroacetic acid (TCA) in dichloromethane.[4][12]
2. Coupling: The incoming phosphoramidite (dmf-G or ibu-G) is activated by a weak acid, such as tetrazole or a derivative, and reacts with the free 5'-hydroxyl group of the support-bound chain.[4][10][12] This step typically uses a 5-fold molar excess of phosphoramidite and a 20-fold molar excess of the activator.[5] Coupling times for standard bases are generally around 30 seconds.[5]
3. Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.[11][12]
4. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution in a mixture of THF, pyridine, and water.[4][5]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection Protocols
The key difference in protocols arises during the final deprotection step.
Deprotection of dmf-G Protected Oligonucleotides:
-
Using Ammonium (B1175870) Hydroxide (B78521): The solid support is treated with concentrated ammonium hydroxide for 1 hour at 65°C or 2 hours at 55°C.[1][3]
-
Using AMA (Ammonium Hydroxide/Methylamine): For "UltraFast" deprotection, the support is treated with a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) for 5-10 minutes at 65°C.[5][6][7] This method is particularly useful for high-throughput synthesis.[5]
Deprotection of ibu-G Protected Oligonucleotides:
-
Using Ammonium Hydroxide: The solid support is treated with concentrated ammonium hydroxide for a minimum of 5 hours at 55°C.[4] The removal of the ibu group is often the rate-determining step in the deprotection of standard oligonucleotides.[4][8]
Visualizing the Advantage: Workflows and Structures
To better illustrate the differences, the following diagrams visualize the chemical structures and the deprotection workflows.
Caption: Chemical structures of dmf-protected and ibu-protected guanine phosphoramidites.
Caption: Comparison of deprotection workflows for dmf-G and ibu-G.
Conclusion
The use of dmf as a protecting group for guanine offers clear and significant advantages over the traditional isobutyryl group. The faster and milder deprotection conditions afforded by dmf-G not only accelerate the overall synthesis process but also enhance the quality of the final oligonucleotide product by minimizing the potential for side reactions and degradation.[1][2] This is particularly impactful for the synthesis of long or modified oligonucleotides and for applications requiring high-purity G-rich sequences.[1][3] For researchers seeking to optimize their oligonucleotide synthesis workflows, improve product yields, and ensure the integrity of sensitive molecules, the adoption of dmf-protected guanine phosphoramidite is a highly recommended strategy.
References
- 1. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. biotage.com [biotage.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. digital.csic.es [digital.csic.es]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of RNA Oligonucleotides Synthesized with TBDMS Chemistry
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity RNA oligonucleotides is paramount for their successful application in research, diagnostics, and therapeutics. The choice of synthesis chemistry profoundly impacts the purity profile of the final product. This guide provides an objective comparison of the widely used tert-butyldimethylsilyl (TBDMS) chemistry with a prominent alternative, 2'-acetoxyethyl orthoester (2'-ACE) chemistry, focusing on the purity assessment of the resulting RNA oligonucleotides. Experimental data, detailed analytical protocols, and visual workflows are presented to aid researchers in making informed decisions for their specific needs.
Performance Comparison: TBDMS vs. Alternative Chemistries
The purity of synthetic RNA is largely determined by the stepwise coupling efficiency during solid-phase synthesis. Incomplete reactions lead to the accumulation of failure sequences, most notably n-1 shortmers.[1] The choice of the 2'-hydroxyl protecting group is a critical factor influencing this efficiency.
TBDMS has long been the standard for 2'-hydroxyl protection in RNA synthesis.[2][3] However, its steric bulk can hinder the coupling reaction, leading to lower coupling efficiencies compared to newer chemistries.[2][4] This effect is more pronounced as the length of the oligonucleotide increases.[2]
Alternative chemistries, such as 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) and 2'-ACE, have been developed to address the limitations of TBDMS. TOM chemistry, for instance, offers a slightly higher coupling efficiency than TBDMS due to reduced steric hindrance.[1][2] The 2'-ACE chemistry is reported to provide even faster coupling rates, higher yields, and greater purity, especially for long RNA sequences.[4][5]
Here, we present a comparative summary of the performance of TBDMS chemistry against 2'-ACE and TOM chemistries.
| Synthesis Chemistry | Average Stepwise Coupling Efficiency (%) | Extrapolated Crude Purity for 21-mer RNA (%) | Extrapolated Crude Purity for 50-mer RNA (%) | Extrapolated Crude Purity for 100-mer RNA (%) | Key Features |
| 2'-TBDMS | >98%[5] | ~65%[5] | ~36%[5] | ~27%[1] | Standard, widely used chemistry.[2] Performance decreases with longer sequences.[2] |
| 2'-TOM | >98%[5] | ~65%[5] | ~36%[5] | ~33%[1] | Reduced steric hindrance compared to TBDMS, leading to slightly better performance for longer oligos.[1][2] |
| 2'-ACE | >99%[4][5] | ~81%[5] | ~61%[5] | Not explicitly found | Faster coupling, higher yields, and purity, particularly for long RNA.[4] Milder deprotection conditions.[5] |
Common Impurities in TBDMS-based RNA Synthesis
Several types of impurities can arise during RNA synthesis using TBDMS chemistry. Understanding these impurities is crucial for developing effective purification and analysis strategies.
| Impurity Type | Description |
| n-1, n-2, etc. (Shortmers) | Sequences missing one or more nucleotides due to incomplete coupling reactions. These are the most common impurities.[6] |
| Failure Sequences with Protecting Groups | Truncated sequences that may still contain protecting groups from the synthesis process. |
| Sequences with TBDMS group migration | The 2'-TBDMS group can migrate to the 3'-position, leading to the formation of unnatural 2'-5' internucleotide linkages.[7] |
| Depurination/Depyrimidination Products | Loss of a purine (B94841) or pyrimidine (B1678525) base from the oligonucleotide backbone. |
| Oxidation Products | Modification of bases or the sugar-phosphate backbone due to oxidation. |
| Adducts | Formation of adducts with reagents used during synthesis or deprotection. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for RNA oligonucleotide synthesis and purity assessment, and the logical relationship between the choice of synthesis chemistry and the expected purity outcome.
Figure 1: General workflow for solid-phase RNA synthesis and subsequent purity assessment and purification.
Figure 2: Logical relationship between synthesis chemistry and expected crude purity.
Experimental Protocols for Purity Assessment
Accurate and reproducible purity assessment relies on well-defined analytical protocols. Below are detailed methodologies for the key techniques used in the analysis of synthetic RNA oligonucleotides.
Protocol 1: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
This is a widely used method for oligonucleotide analysis, offering excellent resolution.[6]
-
Instrumentation: HPLC system with a UV detector and a thermostatted column compartment.
-
Column: A reversed-phase column suitable for oligonucleotide separation (e.g., Agilent PLRP-S, Waters ACQUITY Premier OST).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.5 OD/µL.
-
Data Analysis: Integrate the peak areas of the full-length product and all impurity peaks. Purity is calculated as the percentage of the full-length product peak area relative to the total peak area.
Protocol 2: Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the charge of their phosphate (B84403) backbone and is particularly effective for resolving failure sequences.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A strong anion-exchange column (e.g., Dionex DNAPac PA200).
-
Mobile Phase A: 20 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 mM EDTA, 1 M NaCl, pH 8.0.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.
-
Data Analysis: Similar to IP-RP-HPLC, purity is determined by the relative peak area of the full-length product.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing both purity and identity information.[9]
-
LC System: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: As per IP-RP-HPLC protocol.
-
Mobile Phase A: 400 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 16.3 mM Triethylamine (TEA) in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to elute the oligonucleotide of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detection: Negative ion mode electrospray ionization (ESI).
-
Data Analysis: The total ion chromatogram (TIC) provides purity information based on peak areas. The mass spectrum of each peak is used to identify the full-length product and impurities by comparing the experimental mass to the theoretical mass.
Protocol 4: Capillary Gel Electrophoresis (CGE)
CGE offers high-resolution separation of oligonucleotides based on their size, making it an excellent tool for assessing the integrity and purity of RNA.[10][11]
-
Instrumentation: Capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.
-
Capillary: Fused-silica capillary with a suitable coating (e.g., PVA).
-
Gel Matrix: A replaceable sieving polymer solution (e.g., polyethylene (B3416737) glycol).
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer containing a denaturant (e.g., 7 M urea).
-
Injection: Electrokinetic injection.
-
Separation Voltage: 15-30 kV.
-
Temperature: 25-50°C.
-
Detection: UV absorbance at 260 nm or LIF if a fluorescent intercalating dye is used.
-
Sample Preparation: The RNA sample is denatured by heating in the presence of formamide (B127407) or urea (B33335) before injection.
-
Data Analysis: The electropherogram shows peaks corresponding to the full-length product and any shorter fragments. Purity is determined by the relative peak area of the full-length product.
Conclusion
The purity of synthetic RNA oligonucleotides is a critical quality attribute that is significantly influenced by the chosen synthesis chemistry. While TBDMS chemistry remains a widely used method, alternative chemistries like 2'-ACE offer substantial improvements in coupling efficiency, leading to higher crude product purity, especially for longer RNA sequences.[4][5] This translates to a more straightforward purification process and potentially higher final yields of the desired full-length oligonucleotide.
A thorough purity assessment using a combination of high-resolution analytical techniques such as HPLC, LC-MS, and CGE is essential to ensure the quality and reliability of synthetic RNA for any downstream application. The detailed protocols provided in this guide serve as a starting point for researchers to develop and optimize their own analytical methods for the comprehensive characterization of RNA oligonucleotides. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the length of the oligonucleotide, the expected impurities, and the need for mass confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis of RNA Synthesized with DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The fidelity of synthetic RNA is paramount in research and therapeutic applications. The choice of phosphoramidite (B1245037) building blocks, particularly the protecting group strategy, directly impacts the yield, purity, and impurity profile of the final RNA oligonucleotide. This guide provides an objective comparison of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite with alternative phosphoramidites used in solid-phase RNA synthesis. The performance is evaluated based on experimental data from liquid chromatography-mass spectrometry (LC-MS) analysis, a cornerstone technique for the characterization of synthetic oligonucleotides.
Performance Comparison of Protecting Groups in RNA Synthesis
The structure of the this compound features two key protecting groups that influence the efficiency of synthesis and the purity of the final RNA product: the 2'-O-TBDMS group and the N2-dmf (dimethylformamidine) group on the guanine (B1146940) base.
Comparison of 2'-O-Protecting Groups: TBDMS vs. TOM
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl of ribonucleosides. An alternative is the [(triisopropylsilyl)oxy]methyl (TOM) group. The choice between these can affect the coupling efficiency, especially in the synthesis of long RNA sequences.
| Parameter | 2'-O-TBDMS | 2'-O-TOM | Reference |
| Average Coupling Efficiency (20-mer) | 98.7% | 99.0% | [1] |
| Calculated Crude Purity (20-mer) | 75% | 80% | [1] |
| Extrapolated Crude Purity (100-mer) | 27% | 33% | [1] |
This data indicates that while both protecting groups provide high coupling efficiencies, the TOM group offers a slight advantage, which becomes more significant in the synthesis of longer oligonucleotides, resulting in a higher percentage of the full-length product in the crude mixture.[1]
Comparison of Guanine Base-Protecting Groups: dmf vs. ibu vs. Ac
The N2-dimethylformamidine (dmf) protecting group on guanine is known for its rapid removal during the deprotection step compared to the more traditional isobutyryl (ibu) or acetyl (Ac) groups. This can be advantageous in minimizing side reactions and expediting the overall workflow.
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages/Disadvantages | Reference |
| dmf (dimethylformamidine) | AMA (Ammonium Hydroxide/Methylamine) at 65°C | 5 - 10 minutes | Advantage: Very fast deprotection. Compatible with UltraFAST deprotection protocols. | [2][3] |
| ibu (isobutyryl) | AMA at 65°C | ~ 10 minutes | Advantage: Common and effective. | [2] |
| Ac (acetyl) | AMA at 65°C | ~ 10 minutes | Advantage: Required for certain UltraFAST protocols to avoid base modification on cytosine. | [2] |
The primary advantage of the dmf protecting group is the significantly reduced deprotection time, which is a key feature of "fast-cleavage" phosphoramidites.[4] This rapid deprotection minimizes the exposure of the RNA to harsh basic conditions, potentially reducing the formation of degradation-related impurities.
Experimental Protocols
Solid-Phase RNA Synthesis
This protocol outlines the general steps for automated solid-phase synthesis of RNA oligonucleotides.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Phosphoramidites (e.g., this compound and corresponding A, C, U amidites) dissolved in anhydrous acetonitrile (B52724) (0.1 M)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine) and Capping solution B (e.g., N-methylimidazole in THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile for washing
Procedure: The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. A typical coupling time is 6-12 minutes.[1][5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. The support is then washed with anhydrous acetonitrile.
These four steps are repeated for each nucleotide to be added to the sequence.
Deprotection and Purification of Synthetic RNA
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA)
-
3 M Sodium Acetate, pH 5.2 (RNase-free)
-
n-Butanol (RNase-free)
-
70% Ethanol (B145695) (RNase-free)
-
RNase-free water
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap tube.
-
Add 1 mL of AMA solution and incubate at 65°C for 10 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.[2][6]
-
Cool the tube and transfer the supernatant containing the RNA to a new tube.
-
Dry the RNA to a pellet in a vacuum concentrator.
-
-
2'-O-TBDMS Deprotection:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO.
-
Add 60 µL of TEA and mix gently.
-
Add 75 µL of TEA·3HF, mix, and incubate at 65°C for 2.5 hours.[7]
-
Cool the reaction on ice.
-
-
Desalting (Precipitation):
-
Add 25 µL of 3 M Sodium Acetate and 1 mL of n-butanol. Vortex to mix.
-
Incubate at -70°C for at least 30 minutes.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 70% ethanol and dry briefly.
-
Resuspend the purified RNA in RNase-free water.
-
LC-MS Analysis of Synthetic RNA
Instrumentation and Columns:
-
LC-MS System: A high-resolution mass spectrometer coupled to a UPLC/HPLC system (e.g., Waters BioAccord™, Agilent Q-TOF).[1][8]
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., ACQUITY Premier CSH C18, 1.7 µm, 130 Å, 2.1 x 100 mm).[1]
Mobile Phases:
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[9]
-
Mobile Phase B: Methanol.[9]
LC Gradient:
-
A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the oligonucleotides from the column. An example gradient is 15-22.5% B over 30 minutes.[9]
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Data Acquisition: Full scan mode to detect the parent ions of the full-length product and any impurities.
-
Data Processing: Deconvolution of the raw mass spectra is performed to determine the intact molecular weights of the species present in the sample.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of RNA using this compound.
Caption: Automated solid-phase RNA synthesis cycle.
References
- 1. lcms.cz [lcms.cz]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. rG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lcms.cz [lcms.cz]
- 9. mz-at.de [mz-at.de]
A Comparative Guide to the Stability of TBDMS and Other 2'-O-Protecting Groups in Oligonucleotide Synthesis
In the chemical synthesis of RNA, the selection of a suitable protecting group for the 2'-hydroxyl function of the ribose is a critical factor that significantly influences the efficiency of oligonucleotide assembly and the purity of the final product. The ideal 2'-O-protecting group must be stable throughout the synthesis cycles, including the acidic conditions of detritylation and the basic conditions of coupling and capping, yet be readily removable under mild conditions that do not compromise the integrity of the RNA molecule. This guide provides a comprehensive comparison of the stability and performance of the commonly used tert-butyldimethylsilyl (TBDMS) group with other prevalent 2'-O-protecting groups, supported by experimental data and detailed protocols.
The stability of a silyl (B83357) ether protecting group is primarily influenced by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically hindered groups impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[1]
Relative Stability of Common Silyl Ethers
The general order of stability for commonly used silyl ethers has been well-established.
In Acidic Media: The stability of silyl ethers in acidic conditions increases significantly with steric hindrance around the silicon atom. The relative resistance to hydrolysis in acidic media follows the order: TMS < TES < TBDMS < TIPS < TBDPS[2]
A quantitative comparison of their relative resistance to acid-catalyzed hydrolysis is as follows:
-
TMS (Trimethylsilyl): 1
-
TES (Triethylsilyl): 64
-
TBDMS (tert-Butyldimethylsilyl): 20,000
-
TIPS (Triisopropylsilyl): 700,000
In Basic Media: The relative resistance to base-catalyzed hydrolysis follows the order: TMS < TES < TBDMS ≈ TBDPS < TIPS[1]
A quantitative comparison of their relative resistance to cleavage in basic media is:
-
TMS (Trimethylsilyl): 1
-
TES (Triethylsilyl): 10-100
-
TBDMS (tert-Butyldimethylsilyl) ~ TBDPS (tert-Butyldiphenylsilyl): 20,000
It is important to note that while TBDMS and TBDPS have comparable stability in basic media, TBDPS is significantly more stable in acidic conditions.[1] TIPS is the most stable of the common silyl ethers in basic conditions.[1]
Comparison of 2'-O-Protecting Groups
The following table summarizes the key characteristics of TBDMS and other notable 2'-O-protecting groups used in RNA synthesis.
| Protecting Group | Structure | Key Stability Characteristics | Deprotection Conditions | Advantages | Disadvantages |
| TBDMS (tert-Butyldimethylsilyl) | Silyl Ether | Stable to mild acids and bases.[1][3] | Fluoride (B91410) ions (e.g., TBAF, Et₃N·3HF).[4][5][6] | Well-established chemistry.[7] Good overall stability.[8] | Can undergo 2'- to 3'-silyl migration.[9] Relatively long coupling times.[10] Deprotection with TBAF can be sensitive to water.[5] |
| TOM (Tri-iso-propylsilyloxymethyl) | Acetal | Stable to basic and weakly acidic conditions.[9] | Fluoride ions (e.g., 1 M TBAF in THF).[9] | High coupling yields and shorter reaction times.[9][11] Prevents 2'- to 3'-silyl migration.[9][12] | Can be hydrophobic, making HPLC purification of protected oligos challenging.[10] |
| ACE (bis(2-acetoxyethoxy)methyl) | Orthoester | Stable during synthesis.[13] | Mild acidic conditions (e.g., pH 3.8, 60 °C, 30 min).[14] | High coupling yields (>99%).[14] Protected oligos are water-soluble and nuclease resistant.[14][15] | Requires a two-step deprotection process.[13] |
| TIPS (Triisopropylsilyl) | Silyl Ether | Highly stable to acidic and basic conditions.[1] | Fluoride ions (e.g., TBAF), often requiring longer reaction times or higher temperatures.[1] | Very high stability can be advantageous in complex syntheses. | Difficult to remove, requiring harsh conditions that may not be suitable for all oligonucleotides. |
Experimental Protocols
Detailed methodologies for the deprotection of 2'-O-TBDMS protected RNA are provided below as representative examples.
Protocol 1: Deprotection of 2'-O-TBDMS Ethers using TBAF
Objective: To remove the TBDMS protecting groups from a synthetic oligoribonucleotide using tetrabutylammonium (B224687) fluoride (TBAF).
Materials:
-
Crude, support-bound oligoribonucleotide with 2'-O-TBDMS protection.
-
Concentrated ammonium (B1175870) hydroxide (B78521)/ethanol (B145695) (3:1, v/v).[5]
-
Desalting column or appropriate ion-exchange cartridge.[7]
Procedure:
-
Base and Phosphate (B84403) Deprotection: Treat the solid support with a mixture of concentrated ammonium hydroxide and ethanol (3:1) for 17 hours at 55°C to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[7]
-
Evaporation: After the basic treatment, evaporate the ammonia/ethanol solution to dryness.
-
Desilylation: Dissolve the dried oligonucleotide pellet in 1 M TBAF in THF.
-
Incubation: Incubate the solution at room temperature for 24 hours to ensure complete removal of the TBDMS groups.[7]
-
Quenching and Desalting: Quench the reaction and remove the excess TBAF using a desalting column or a suitable ion-exchange cartridge to isolate the fully deprotected RNA.[7]
Protocol 2: Deprotection of 2'-O-TBDMS Ethers using Triethylamine Trihydrofluoride (TEA·3HF)
Objective: To provide a more reliable alternative to TBAF for the removal of TBDMS groups, especially for longer oligonucleotides.
Materials:
-
Crude, support-bound oligoribonucleotide with 2'-O-TBDMS protection.
-
Aqueous methylamine (B109427).[5]
-
Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., NMP or DMSO).
Procedure:
-
Base and Phosphate Deprotection: Treat the solid support with aqueous methylamine to cleave the oligonucleotide and deprotect the bases and phosphates. This method is generally faster than using ammonium hydroxide/ethanol.[5]
-
Precipitation/Evaporation: After the methylamine treatment, precipitate the oligonucleotide or evaporate the solution to dryness.
-
Desilylation: Dissolve the oligonucleotide in a solution of TEA·3HF.
-
Incubation: Incubate the reaction mixture. The reaction time is typically shorter than with TBAF.
-
Work-up: Precipitate the deprotected RNA from the reaction mixture. This precipitation is not feasible with the high organic content of the TBAF reaction.[5]
Visualizations
Chemical Structures of 2'-O-Protecting Groups
Caption: Chemical structures of TBDMS, TOM, and ACE 2'-O-protecting groups.
General Workflow for RNA Synthesis and Deprotection
Caption: General workflow for solid-phase RNA synthesis and subsequent deprotection steps.
Decision Tree for Selecting a 2'-O-Protecting Group
Caption: Decision tree to guide the selection of a 2'-O-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 7. glenresearch.com [glenresearch.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. atdbio.com [atdbio.com]
- 10. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Activator Performance in TBDMS Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
The efficiency of oligonucleotide synthesis is critically dependent on the coupling step, where a phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain. The choice of activator for this reaction is paramount, especially when employing sterically hindered 2'-O-tert-butyldimethylsilyl (TBDMS) protected ribonucleoside phosphoramidites, which are standard in RNA synthesis. This guide provides an objective comparison of commonly used activators, supported by experimental data, to aid in the selection of the most suitable activator for your specific research and development needs.
Introduction to Activators in Phosphoramidite Chemistry
The activation of the phosphoramidite is a crucial step in forming the internucleotide linkage. The activator, typically a weak acid, protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The ideal activator should facilitate rapid and complete coupling with minimal side reactions. Several activators are commercially available, each with distinct chemical properties that influence their performance. This guide focuses on the comparative performance of 1H-Tetrazole, 4,5-Dicyanoimidazole (DCI), 5-Ethylthio-1H-tetrazole (ETT), and 5-Benzylthio-1H-tetrazole (BTT).
Experimental Comparison of Activator Performance
The following sections present a summary of experimental data comparing the performance of different activators in the context of TBDMS phosphoramidite chemistry. The key performance indicators are coupling efficiency and reaction time.
Data Summary
The quantitative data from various studies are summarized in the tables below for easy comparison.
Table 1: Physical Properties of Common Activators [1][2][3]
| Activator | pKa | Solubility in Acetonitrile (B52724) |
| 1H-Tetrazole | 4.89 | ~0.5 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | up to 1.2 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | up to 0.75 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | ~0.33 M |
Table 2: Comparative Coupling Times for 2'-TBDMS Phosphoramidites [1][2][4][5][6]
| Activator | Typical Concentration | Coupling Time | Notes |
| 1H-Tetrazole | 0.45 M | 10 - 15 minutes | Often considered the standard but is slower for RNA synthesis.[1] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | ~5 minutes | Significantly faster than 1H-Tetrazole.[4][5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | ~6 minutes | A more acidic activator, popular for RNA synthesis.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | 3 - 5 minutes | Highly efficient for TBDMS chemistry, allowing for shorter coupling times.[1][6] |
Table 3: Coupling Efficiency and Yield Comparison [3][5]
| Activator | Oligonucleotide Synthesized | Scale | Monomer Equivalents | Yield |
| 1H-Tetrazole | 34-mer (with 2'-F pyrimidines) | 1 mmol | 2 | No full-length product detected |
| 1H-Tetrazole + 0.1M NMI | 34-mer (with 2'-F pyrimidines) | 1 mmol | 2 | 13% |
| 4,5-Dicyanoimidazole (DCI) | 34-mer (with 2'-F pyrimidines) | 1 mmol | 2 | 54% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are representative experimental protocols for oligonucleotide synthesis and analysis.
1. Automated Oligonucleotide Synthesis
-
Synthesizer: ABI 394 DNA/RNA Synthesizer or similar.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene derivatized with the initial nucleoside.
-
Phosphoramidites: 5'-O-DMT-2'-O-TBDMS-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites of A, C, G, and U are used as 0.1 M solutions in anhydrous acetonitrile.
-
Activator Solutions:
-
1H-Tetrazole: 0.45 M in acetonitrile.
-
DCI: 0.25 M or 1.0 M in acetonitrile.
-
ETT: 0.25 M in acetonitrile.
-
BTT: 0.3 M in acetonitrile.
-
-
Synthesis Cycle:
-
Deblocking (Detritylation): Treatment with 3% trichloroacetic acid in dichloromethane (B109758) to remove the 5'-DMT protecting group.
-
Coupling: The phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. Coupling times are varied according to the activator being tested (see Table 2).
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an iodine solution.
-
-
The cycle is repeated until the desired oligonucleotide sequence is assembled.
2. Cleavage and Deprotection
-
The solid support is treated with a mixture of aqueous ammonia (B1221849) and ethanol (B145695) to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups from the bases.
-
The TBDMS protecting groups are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF) in THF.
3. Analysis of Crude Oligonucleotides
-
Method: Anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[7][8][9]
-
Column: A suitable column for oligonucleotide analysis, such as a DNAPac PA100 or a C18 reverse-phase column.
-
Mobile Phases:
-
Anion-Exchange: A gradient of increasing salt concentration (e.g., NaClO4 or NaCl) in a buffered mobile phase (e.g., Tris-HCl).[10]
-
Reverse-Phase: A gradient of acetonitrile in an ion-pairing buffer (e.g., triethylammonium (B8662869) acetate, TEAA).[7]
-
-
Detection: UV absorbance at 260 nm.
-
Data Analysis: The percentage of the full-length product is determined by integrating the peak areas in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating activator performance.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. advion.com [advion.com]
- 8. idtdna.com [idtdna.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Guide to TBDMS Chemistry for Large-Scale RNA Synthesis
For researchers, scientists, and professionals in drug development, the choice of chemical synthesis methodology is paramount to the successful, cost-effective production of large-scale RNA oligonucleotides. This guide provides an objective comparison of the widely used tert-butyldimethylsilyl (TBDMS) chemistry with the more recent 2'-O-acetoxyethyl orthoester (2'-ACE) chemistry, focusing on their cost-effectiveness for large-scale RNA synthesis. The comparison is supported by experimental data and detailed methodologies to inform your selection process.
Performance Comparison: TBDMS vs. 2'-ACE Chemistry
The efficiency of RNA synthesis is critically dependent on the choice of the 2'-hydroxyl protecting group. While TBDMS has been a long-standing choice, newer chemistries like 2'-ACE have emerged, offering significant advantages, particularly for the synthesis of long RNA sequences.
| Parameter | TBDMS Chemistry | 2'-ACE Chemistry | Key Advantages of 2'-ACE |
| Average Stepwise Coupling Efficiency | >98% | >99% | Higher efficiency leads to a greater yield of full-length product, especially for longer oligonucleotides. |
| Coupling Time | Longer (e.g., 5-10 minutes) | Faster (e.g., < 60 seconds) | Reduced synthesis time translates to lower instrument and labor costs for large-scale production.[1] |
| Purity of Crude Product | Lower, with more deletion sequences | Higher, with fewer impurities | Reduced need for extensive and costly purification, leading to higher recovery of the final product.[1] |
| Suitability for Long RNA Synthesis (>40 nt) | Limited due to accumulating impurities and lower yield[1] | Method of choice for long RNA synthesis (>100 nt)[1] | Enables the synthesis of biologically relevant long RNA molecules that are inaccessible with traditional methods. |
| Deprotection Conditions | Harsher, often requiring strong fluoride (B91410) reagents like TBAF or TEA·3HF[2] | Milder, aqueous acidic conditions (pH 3.8)[1] | Milder conditions better preserve the integrity of the RNA oligonucleotide, especially those with sensitive modifications. |
Cost-Effectiveness Analysis
A direct cost-per-base or cost-per-gram comparison for large-scale RNA synthesis is multifaceted and depends on various factors including the scale of synthesis, the specific sequence, and the purity requirements. However, a qualitative and reagent-based cost comparison highlights the economic advantages of 2'-ACE chemistry for large-scale production.
Factors Influencing Overall Cost:
-
Reagent Consumption: Higher coupling efficiency of 2'-ACE chemistry can lead to lower overall consumption of expensive phosphoramidites and activators per unit of full-length RNA produced.
-
Synthesis Time: The significantly faster coupling times of 2'-ACE chemistry reduce the operational costs of the synthesizer and associated labor.
-
Purification Costs: The higher purity of the crude product from 2'-ACE synthesis simplifies and reduces the cost of downstream purification, which can be a major bottleneck and expense in large-scale oligonucleotide production.[3]
-
Yield of Final Product: The higher overall yield of 2'-ACE chemistry means more usable RNA is produced from the same starting amount of raw materials, directly impacting the cost per milligram of the final product.
Reagent Cost Snapshot:
While the price of phosphoramidites can vary based on the supplier and scale, here is a general overview of the costs of key reagents.
| Reagent | Chemistry | Typical Price Range |
| TBDMS-protected RNA Phosphoramidites | TBDMS | Varies by nucleoside and quantity (e.g., ~$500 for 25g of rU phosphoramidite)[] |
| 2'-ACE-protected RNA Phosphoramidites | 2'-ACE | Pricing is typically provided by quotation for large quantities. |
| 5-(Ethylthio)-1H-tetrazole (ETT) Activator | Both | ~
|
| Tetrabutylammonium fluoride (TBAF) | TBDMS | ~$117 for 100 ml of 1M solution in THF[7] |
Although the initial cost of 2'-ACE phosphoramidites may be higher, the downstream savings in reagents, time, and purification often make it the more economical choice for large-scale synthesis of high-purity RNA.
Experimental Protocols
Detailed methodologies for both TBDMS and 2'-ACE RNA synthesis are crucial for reproducibility and optimization.
TBDMS Chemistry: Solid-Phase Synthesis Protocol
This protocol outlines the key steps for solid-phase RNA synthesis using TBDMS-protected phosphoramidites.
-
Preparation of Reagents:
-
TBDMS-protected RNA phosphoramidites (A, C, G, U) are dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping solutions: Standard capping reagents (Cap A and Cap B).
-
Oxidizing solution: Iodine in THF/water/pyridine.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
-
Automated Solid-Phase Synthesis Cycle: The synthesis is performed on a DNA/RNA synthesizer.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution.
-
Coupling: Activation of the TBDMS-phosphoramidite with ETT and coupling to the 5'-hydroxyl of the growing RNA chain. Coupling times are typically 5-10 minutes.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
The solid support is treated with a mixture of aqueous ammonia (B1221849) and ethanol (B145695) (3:1 v/v) to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.
-
The 2'-TBDMS protecting groups are removed by treatment with 1 M TBAF in THF or a mixture of triethylamine (B128534), N-methylpyrrolidinone, and triethylamine trihydrofluoride.[6] This step is typically performed at 60-65°C for 1.5-2.5 hours.[6]
-
-
Purification:
-
The crude RNA is purified by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.
-
2'-ACE Chemistry: Solid-Phase Synthesis Protocol
This protocol details the solid-phase synthesis of RNA using the 2'-ACE chemistry.
-
Preparation of Reagents:
-
5'-silyl-2'-ACE-protected RNA phosphoramidites are dissolved in anhydrous acetonitrile.
-
Activator solution: As per manufacturer's recommendation (e.g., ETT).
-
Capping and Oxidizing solutions: Standard reagents.
-
5'-desilylation solution: Triethylamine trihydrofluoride (TEA·3HF) formulation.
-
-
Automated Solid-Phase Synthesis Cycle:
-
5'-Desilylation: Removal of the 5'-silyl protecting group using the TEA·3HF solution.
-
Coupling: Activation of the 2'-ACE phosphoramidite (B1245037) and coupling to the 5'-hydroxyl group. Coupling times are significantly shorter, often less than 60 seconds.[1]
-
Capping: Standard capping step.
-
Oxidation: Standard oxidation step.
-
-
Cleavage and Deprotection:
-
Purification:
-
The crude RNA product is typically of high purity and can be purified using PAGE or HPLC.
-
Visualizing the Workflow
To better illustrate the synthesis processes, the following diagrams outline the experimental workflows for both TBDMS and 2'-ACE chemistries.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. Oligonucleotide Purification Market - [pmarketresearch.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. Tetrabutylammoniumfluoride (TBAF), 100 ml, CAS No. 429-41-4 | Quaternary Ammonium Compounds | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
A Practical Guide to Benchmarking the Quality of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite from Various Suppliers
Data Presentation: A Framework for Comparison
To objectively compare phosphoramidite (B1245037) quality, a systematic approach to data collection and presentation is essential. The following tables provide a template for summarizing the key quality attributes to be evaluated for each supplier.
Table 1: Supplier Information and Initial Phosphoramidite Analysis
| Parameter | Supplier A | Supplier B | Supplier C |
| Supplier Name | |||
| Lot Number | |||
| Certificate of Analysis (CoA) Purity (%) | |||
| Appearance | |||
| HPLC Purity (%) (In-House) | |||
| ³¹P NMR Purity (%) | |||
| Water Content (ppm) | |||
| Key Impurities (Area %) |
Table 2: Performance in Test Oligonucleotide Synthesis
| Parameter | Supplier A | Supplier B | Supplier C |
| Test Sequence | |||
| Average Coupling Efficiency (%) | |||
| Final Crude Oligonucleotide Purity (A₂₆₀ Area %) | |||
| Yield of Full-Length Product (OD₂₆₀) | |||
| Mass Spectrometry Identity (Expected vs. Observed Mass) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to benchmark DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite quality.
Initial Phosphoramidite Quality Control
Objective: To assess the purity and integrity of the phosphoramidite powder as received from the supplier.
a) Purity and Impurity Profiling by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the phosphoramidite in anhydrous acetonitrile (B52724).[1]
-
HPLC System: A reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example, from 50% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Analysis: The phosphoramidite should appear as two main peaks representing the two diastereomers at the phosphorus center.[2] Calculate the purity by dividing the area of the two main peaks by the total peak area. Identify and quantify any impurity peaks.
b) Identity and Purity Confirmation by ³¹P NMR
-
Sample Preparation: Dissolve 10-20 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CD₃CN).
-
Instrument: A ³¹P NMR spectrometer.
-
Analysis: The spectrum should show two major peaks between 140 and 155 ppm, corresponding to the two diastereomers.[3] The purity can be estimated by the integration of these peaks relative to any peaks in the 0-10 ppm region, which would indicate oxidized P(V) species.[2]
c) Water Content Analysis (Karl Fischer Titration)
-
Objective: To determine the moisture content of the phosphoramidite powder, as water can significantly decrease coupling efficiency.[4]
-
Procedure: Follow the standard procedure for your Karl Fischer titrator. The water content should ideally be below 0.2% (2000 ppm).
Performance Evaluation via Oligonucleotide Synthesis
Objective: To assess the performance of the phosphoramidite in a practical setting by synthesizing a short, standard RNA sequence.
a) Test Oligonucleotide Synthesis
-
Synthesizer: An automated DNA/RNA synthesizer.
-
Sequence: A short homopolymer (e.g., a 10-mer of rG) or a mixed sequence containing the guanosine (B1672433) base.
-
Protocol:
-
Dissolve the this compound from each supplier in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Install the phosphoramidite solutions on the synthesizer.
-
Perform the synthesis using a standard protocol. The phosphoramidite chemistry involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[5]
-
Ensure all other reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and of high quality.
-
b) Determination of Coupling Efficiency
-
Method: The most common method is trityl cation monitoring. The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, releasing an orange-colored cation.[6] The absorbance of this cation is proportional to the number of successful couplings in the previous cycle.
-
Procedure:
-
The synthesizer's software will typically collect the trityl absorbance readings after each deblocking step.
-
The average coupling efficiency is calculated based on the decrease in trityl absorbance over the course of the synthesis. An average coupling efficiency of >99% is desirable.[7]
-
c) Analysis of the Synthesized Oligonucleotide
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups according to the supplier's recommendations.
-
Purity Analysis by Anion-Exchange or Reverse-Phase HPLC:
-
Analyze the crude, deprotected oligonucleotide.
-
The primary peak should correspond to the full-length product (N). Shorter failure sequences (N-1, N-2, etc.) will typically elute earlier.
-
Calculate the purity of the crude product as the area of the full-length peak relative to the total area of all peaks.
-
-
Identity Confirmation by Mass Spectrometry:
-
Use ESI-MS or MALDI-TOF to confirm the mass of the synthesized oligonucleotide.[7]
-
The observed mass should match the calculated theoretical mass of the target sequence. This confirms that the correct phosphoramidite was incorporated.
-
Visualizing the Workflow
Diagrams can help clarify the experimental processes. Below are Graphviz (DOT language) scripts for the key workflows.
Workflow for Initial Phosphoramidite QC
Caption: Workflow for the initial quality control analysis of incoming phosphoramidite.
Workflow for Performance Evaluation
Caption: Workflow for evaluating phosphoramidite performance in a test synthesis.
By implementing this comprehensive benchmarking guide, researchers can ensure the selection of high-quality this compound, leading to more reliable and reproducible results in their RNA synthesis endeavors.
References
- 1. lcms.cz [lcms.cz]
- 2. usp.org [usp.org]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. DMT-2′O-TBDMS-rA(bz) ホスホロアミダイト | Sigma-Aldrich [sigmaaldrich.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oligonucleotide CMC and Regulatory Strategies - 2024 Archive [optcongress.com]
A Comparative Guide to Recent Advancements in RNA Synthesis Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
The landscape of synthetic RNA is rapidly evolving, driven by the therapeutic promise of RNA-based drugs, including siRNAs, mRNAs, and CRISPR guide RNAs. The efficiency, fidelity, and purity of chemically synthesized RNA are critically dependent on the protecting group strategies employed during solid-phase synthesis. This guide provides an objective comparison of recent advancements in protecting groups for the 2'-hydroxyl, nucleobases, and phosphate (B84403) moieties, supported by available experimental data and detailed methodologies.
The Crucial Role of Protecting Groups in RNA Synthesis
Solid-phase RNA synthesis, predominantly utilizing phosphoramidite (B1245037) chemistry, is a cyclic process involving four key steps: deblocking, coupling, capping, and oxidation.[1][2] To ensure the correct assembly of the RNA sequence, reactive functional groups on the nucleosides must be temporarily masked with protecting groups. An ideal protecting group strategy offers:
-
Orthogonality: Each class of protecting group (5'-hydroxyl, 2'-hydroxyl, nucleobase, and phosphate) must be removable under specific conditions that do not affect the others.[1]
-
High Coupling Efficiency: The protecting groups, particularly on the 2'-hydroxyl, should not sterically hinder the coupling reaction, allowing for near-quantitative addition of each nucleotide.[3]
-
Stability: The groups must remain intact throughout the synthesis cycles under various chemical treatments.
-
Clean and Efficient Deprotection: Removal of the protecting groups post-synthesis should be rapid, complete, and free of side reactions that could damage the final RNA product.[4]
Comparative Analysis of 2'-Hydroxyl Protecting Groups
The 2'-hydroxyl group is the most challenging position to protect in RNA synthesis due to its proximity to the 3'-phosphoramidite, which can lead to steric hindrance and reduced coupling efficiency.[3] Below is a comparison of the most prominent 2'-hydroxyl protecting groups.
| Protecting Group | Structure | Key Features | Deprotection Conditions |
| TBDMS (tert-butyldimethylsilyl) | Silyl Ether | The historical standard; cost-effective. Prone to migration and steric hindrance, leading to longer coupling times (up to 6 minutes).[3][5] | Fluoride (B91410) source (e.g., Triethylamine tris(hydrofluoride) (TEA·3HF) or Tetrabutylammonium fluoride (TBAF)).[6] |
| TOM (Triisopropylsilyloxymethyl) | Silyl Ether Acetal | An improvement over TBDMS with an oxymethyl spacer that reduces steric hindrance, allowing for higher coupling efficiencies (>99.4%) and shorter coupling times.[5][7] | Fluoride source (e.g., TBAF in THF).[3] |
| ACE (bis(2-acetoxyethoxy)methyl) | Orthoester | Employs an "inverse" protection strategy with a 5'-silyl protecting group. Allows for very high coupling yields with short reaction times. The 2'-ACE-protected RNA is nuclease-resistant and can be purified before final deprotection.[3][8][9] | Mildly acidic conditions (e.g., pH 3.8, 60 °C, 30 minutes).[9] |
| Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl) | Acetal | Stable to the acidic conditions used for 5'-DMT removal.[1] | Acidic conditions (e.g., Acetic acid).[1] |
| CEM (2-cyanoethoxymethyl) | Acetal-like | Achiral, minimizes steric hindrance leading to high coupling efficiency. Can be removed under mild conditions.[10][11] | Fluoride source (e.g., 0.5 M TBAF in DMSO).[10] |
Quantitative Comparison of 2'-Hydroxyl Protecting Groups
| Protecting Group | Average Coupling Efficiency (%) | Typical Coupling Time (min) | Final Purity | Reference |
| TBDMS | 98.5 - 99 | 6 | Good | [5][12] |
| TOM | >99.4 | 2.5 | High | [5][7] |
| ACE | >99 | < 1 | Very High | [8][9] |
| CEM | Comparable to DNA synthesis | Not specified | High | [10][11] |
Nucleobase and Phosphate Protecting Groups: The Unsung Heroes
While the 2'-hydroxyl protection is often the focus, the choice of nucleobase and phosphate protecting groups is equally critical for high-fidelity RNA synthesis.
Nucleobase Protecting Groups
The exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) are typically protected with acyl groups to prevent side reactions during synthesis.
| Nucleobase | Standard Protecting Groups | Key Considerations |
| Adenine (A) | Benzoyl (Bz), Phenoxyacetyl (Pac) | Bz is a standard, while Pac allows for milder deprotection conditions.[13][14] |
| Cytidine (C) | Benzoyl (Bz), Acetyl (Ac) | Ac is more labile and allows for faster deprotection with reagents like aqueous methylamine (B109427), reducing the risk of transamination.[14] |
| Guanine (G) | Isobutyryl (iBu), Dimethylformamidine (dmf) | dmf is more labile than iBu.[13][14] |
A recent innovation for guanosine protection involves an O6-tert-butyl/N2-tert-butyloxycarbonyl (Boc) strategy. This approach is particularly advantageous for the synthesis of 2'-modified guanosine building blocks and is compatible with standard TBDMS or TOM chemistries.[15]
Phosphate Protecting Group
The internucleotide linkage is protected as a phosphotriester during synthesis. The most commonly used phosphate protecting group is the 2-cyanoethyl (CE) group.[16]
-
Removal: The CE group is removed by a β-elimination reaction under basic conditions, typically during the cleavage of the oligonucleotide from the solid support using aqueous ammonia (B1221849) or methylamine.[1]
-
Side Reactions: A potential side reaction is the cyanoethylation of the N3 position of thymine (B56734) and uracil (B121893) or the N7 position of guanine. This can be minimized by performing a separate, milder deprotection of the phosphate groups before the full base deprotection.[1][4]
Experimental Protocols and Workflows
Standard Solid-Phase RNA Synthesis Cycle (Phosphoramidite Method)
The synthesis of RNA on an automated synthesizer follows a four-step cycle for each nucleotide addition.
Caption: The four main steps of the phosphoramidite RNA synthesis cycle.
Detailed Experimental Protocol: TBDMS/TOM Protecting Group Strategy
This protocol is a generalized procedure for solid-phase RNA synthesis using the widely adopted TBDMS or TOM 2'-hydroxyl protection.
-
Synthesis:
-
The synthesis is performed on a 1.0 µmol scale on an automated DNA/RNA synthesizer.
-
Activator: 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) is used.[6]
-
Coupling Time: A 6-minute coupling time is typically used for TBDMS-protected monomers, while a 3-minute coupling time is sufficient for TOM-protected monomers.[6]
-
-
Cleavage and Base Deprotection:
-
The solid support is treated with a mixture of ethanolic methylamine and aqueous methylamine (EMAM) at 65°C for 10-20 minutes. This step cleaves the RNA from the support and removes the nucleobase and phosphate protecting groups.[6]
-
The solution containing the 2'-protected RNA is dried down.
-
-
2'-Hydroxyl Deprotection (Desilylation):
-
The dried oligonucleotide is redissolved in anhydrous DMSO.
-
Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours to remove the TBDMS or TOM groups.[6]
-
-
Desalting:
-
The fully deprotected RNA is desalted using a suitable method, such as ethanol (B145695) precipitation or size-exclusion chromatography.
-
Deprotection Workflow: Orthogonal Strategies
The deprotection sequence is critical and depends on the chosen protecting group strategy. The following diagram illustrates the orthogonal deprotection workflows for TBDMS/TOM and ACE strategies.
Caption: Comparison of deprotection workflows for TBDMS/TOM and ACE strategies.
Conclusion and Future Outlook
The choice of a protecting group strategy is a critical decision in RNA synthesis that directly impacts the yield, purity, and overall success of producing functional RNA oligonucleotides. While TBDMS remains a viable option, the development of advanced protecting groups like TOM and ACE has significantly improved the efficiency and reliability of RNA synthesis, especially for long and complex sequences. The TOM group offers a good balance of high coupling efficiency and compatibility with standard deprotection protocols. The ACE strategy, with its orthogonal protection scheme and mild deprotection conditions, provides very high-purity RNA and is particularly well-suited for the synthesis of sensitive or highly modified oligonucleotides.
Future advancements will likely focus on developing even more efficient and "greener" protecting group strategies that minimize the use of harsh chemicals and reduce the number of synthesis and deprotection steps. The ultimate goal is to make the chemical synthesis of RNA as routine, robust, and cost-effective as DNA synthesis, thereby accelerating the development of next-generation RNA therapeutics and research tools.
References
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. atdbio.com [atdbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of oligoribonucleotides with 2'-O-(2-cyanoethoxymethyl)-protected phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kulturkaufhaus.de [kulturkaufhaus.de]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
For Immediate Implementation by Laboratory Personnel: This document provides crucial safety and logistical information for the proper disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment, protecting personnel from potential hazards, and maintaining regulatory compliance. The reactive nature of phosphoramidites necessitates a controlled deactivation process prior to final disposal.
Immediate Safety and Handling Precautions
This compound is a moisture-sensitive and reactive compound. Improper handling can lead to the degradation of the reagent and pose safety risks. All handling and disposal procedures must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed, appropriately labeled container for hazardous waste disposal. The spill area should then be decontaminated. Avoid inhalation of any dust or vapors.
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary strategy for the safe disposal of this compound waste involves a controlled hydrolysis to deactivate the reactive phosphoramidite (B1245037) moiety. This process transforms it into a less reactive species that can be managed as standard chemical waste. This protocol is designed for small quantities of expired or unused solid waste and residues in empty containers.
Experimental Protocol for Deactivation:
-
Preparation: Conduct all steps within a chemical fume hood. Assemble all necessary materials, including the phosphoramidite waste, anhydrous acetonitrile (B52724), a 5% (w/v) aqueous solution of sodium bicarbonate, a stir plate, a stir bar, and a designated hazardous waste container.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container multiple times with small volumes of anhydrous acetonitrile to dissolve any residue.
-
-
Quenching/Hydrolysis:
-
Place the 5% aqueous sodium bicarbonate solution in a suitable beaker with a stir bar and begin stirring.
-
Slowly add the acetonitrile solution containing the dissolved phosphoramidite to the stirring bicarbonate solution. A 10-fold excess by volume of the bicarbonate solution is recommended to ensure complete hydrolysis.[1]
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours.[1] This extended time ensures the complete hydrolysis of the phosphoramidite. The guanosine (B1672433) phosphoramidite is known to be particularly prone to degradation, which facilitates this process.[2][3]
-
Waste Collection: After the 24-hour stirring period, transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all federal, state, and local regulations.
Quantitative Data for Deactivation Protocol
The following table summarizes the key quantitative parameters for the deactivation of this compound waste.
| Parameter | Value/Recommendation | Purpose |
| Deactivating Agent | 5% (w/v) Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base to facilitate hydrolysis and neutralize acidic byproducts.[1] |
| Solvent for Dissolution | Anhydrous Acetonitrile | Controls the initiation of the hydrolysis reaction.[1] |
| Ratio of Waste Solution to Quenching Solution | ~1:10 (v/v) | A significant excess of the aqueous quenching solution ensures complete reaction.[1] |
| Reaction Time | ≥ 24 hours | Ensures complete degradation of the phosphoramidite.[1] |
| Reaction Temperature | Room Temperature | The hydrolysis reaction proceeds effectively at ambient laboratory temperatures.[1] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Personal protective equipment for handling DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
This guide provides crucial safety and logistical information for the proper handling and disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and protecting the environment. This compound is hazardous, sensitive to moisture, and requires careful management throughout its lifecycle in the laboratory.
I. Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][3] |
| Face Shield | Recommended when there is a splash hazard.[1] | |
| Skin Protection | Chemical-Resistant Gloves | Handle with impermeable gloves (e.g., nitrile). Inspect gloves for any tears prior to use and dispose of contaminated gloves properly.[1][3] |
| Laboratory Coat | A lab coat must be worn to protect from incidental contact.[1][3] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[1][4] |
| Self-contained Breathing Apparatus | Necessary in the event of a major spill or fire.[1][4] |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the reagent and ensure the safety of laboratory personnel.[2] Phosphoramidites are sensitive to moisture and air, and degradation can occur if not stored correctly.[5]
Handling Precautions:
-
Always handle this chemical within a well-ventilated area, preferably inside a certified chemical fume hood.[2][6]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.[2]
Storage Conditions:
-
Keep the container tightly sealed to prevent exposure to moisture and air.[1][2]
-
Protect from heat and store away from oxidizing agents.[1][2][4]
III. Disposal Plan: Deactivation and Waste Management
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[6] The reactive phosphoramidite (B1245037) moiety is intentionally hydrolyzed to a less reactive species.[6]
Experimental Protocol for Deactivation of Phosphoramidite Waste:
This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE) as outlined in Section I
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[6]
-
Dissolution: For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[6]
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate. The weak basic condition helps to neutralize any acidic byproducts.[6]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[6]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[6]
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[6]
Spill and Leak Procedures: In the event of a spill, avoid dust formation.[2] Absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[6] Decontaminate the affected surface with a suitable solvent, such as alcohol.[6] Ensure adequate ventilation and remove all sources of ignition.[2]
Caption: Workflow for handling and disposal of phosphoramidite waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
